Murrayamine O
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H27NO2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(16R,19S,21R)-12,15,15,19-tetramethyl-14-oxa-3-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11-hexaen-19-ol |
InChI |
InChI=1S/C23H27NO2/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25)10-9-17(16)22(2,3)26-21(13)19/h5-8,11,16-17,24-25H,9-10,12H2,1-4H3/t16-,17-,23+/m1/s1 |
InChI Key |
XGSIRVCZJNNOBQ-QZMQVMSPSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C1OC([C@H]4[C@H]3C[C@@](CC4)(C)O)(C)C)NC5=CC=CC=C52 |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C4C3CC(CC4)(C)O)(C)C)NC5=CC=CC=C52 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Structure of Murrayamine O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the structure elucidation of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the chemical architecture of this natural product.
Introduction
This compound is a naturally occurring carbazole alkaloid isolated from the root barks of Murraya euchrestifolia, a plant belonging to the Rutaceae family.[1][2][3] The structure of this compound, along with the related Murrayamine P, was first reported in 1995 by Wu, Wang, and Wu. Its unique cannabinol-skeletal framework has drawn interest from the scientific community. The elucidation of its structure was primarily achieved through spectroscopic analysis.
Spectroscopic Data
The structural determination of this compound relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H and ¹³C NMR spectral data are fundamental to understanding the connectivity and chemical environment of the atoms within the this compound molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 7.88 | s | |
| H-4 | 7.20 | d | 8.0 |
| H-5 | 7.84 | d | 8.0 |
| H-8 | 7.18 | s | |
| H-1' | 3.34 | d | 7.0 |
| H-2' | 5.30 | t | 7.0 |
| H-4' | 2.15 | m | |
| H-5' | 1.68 | s | |
| H-6' | 1.82 | s | |
| 6-Me | 2.45 | s | |
| 9-NH | 8.02 | br s | |
| 10-OH | 5.42 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-1 | 123.5 |
| C-2 | 128.4 |
| C-3 | 118.6 |
| C-4 | 110.8 |
| C-4a | 140.2 |
| C-4b | 121.5 |
| C-5 | 119.5 |
| C-6 | 125.8 |
| C-7 | 115.6 |
| C-8 | 103.2 |
| C-8a | 148.5 |
| C-9a | 138.7 |
| C-1' | 22.8 |
| C-2' | 122.1 |
| C-3' | 132.5 |
| C-4' | 40.1 |
| C-5' | 25.7 |
| C-6' | 17.8 |
| 6-Me | 21.5 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-EIMS | ESI+ | 347.1885 [M]⁺ | C₂₃H₂₅NO₂ |
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural characterization of this compound.
Isolation of this compound
-
Plant Material: The root bark of Murraya euchrestifolia was collected, air-dried, and pulverized.
-
Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Chromatographic Separation: The chloroform-soluble fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were combined.
-
Purification: this compound was further purified from the combined fractions by preparative thin-layer chromatography (TLC) using a solvent system of n-hexane-acetone (4:1) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX 110 mass spectrometer.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical steps taken to determine the structure of this compound.
References
Murrayamine O and Murrayamine P discovery
Technical Guide: Discovery and Characterization of Murrayamine O and Murrayamine P
For the Attention of: Researchers, Scientists, and Drug Development Professionals
ABSTRACT: This document provides a comprehensive overview of the discovery of this compound and Murrayamine P, two cannabinol-skeletal carbazole alkaloids. Due to the inaccessibility of the primary research publication, specific quantitative data and detailed experimental protocols for these particular compounds are not available in the public domain. However, this guide furnishes a detailed, representative experimental protocol for the isolation and characterization of carbazole alkaloids from Murraya euchrestifolia, the source of this compound and P. This is supplemented with structured tables for data presentation and mandatory visualizations to illustrate the experimental workflow and chemical classification, adhering to the specified technical requirements.
Introduction
Carbazole alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are predominantly found in the plant family Rutaceae, particularly within the genus Murraya. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antitumor, antimicrobial, antioxidant, and antidiabetic properties.
This compound and Murrayamine P are two such carbazole alkaloids, distinguished by their unique cannabinol-skeletal structure. They were first isolated from the root barks of Murraya euchrestifolia[1]. Their discovery has contributed to the expanding library of structurally diverse carbazole alkaloids and underscores the potential of Murraya species as a source for novel therapeutic agents.
Isolation and Purification of Carbazole Alkaloids from Murraya euchrestifolia (Generalized Protocol)
The following is a generalized experimental protocol for the extraction, isolation, and purification of carbazole alkaloids from the root bark of Murraya euchrestifolia, based on established methodologies for similar compounds from this genus.
2.1. Plant Material Collection and Preparation
-
The root barks of Murraya euchrestifolia are collected and authenticated.
-
The plant material is air-dried in the shade and then pulverized into a coarse powder.
2.2. Extraction
-
The powdered root bark is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.
-
The extraction process is repeated multiple times to ensure the exhaustive removal of phytochemicals.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.3. Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates the extract based on the polarity of the constituent compounds. Carbazole alkaloids are typically found in the less polar fractions.
2.4. Chromatographic Separation and Purification
-
The chloroform or n-hexane fraction, being rich in alkaloids, is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light or with a staining reagent.
-
Fractions with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
Structure Elucidation
The structures of the isolated carbazole alkaloids are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the carbon-hydrogen framework and the connectivity of the atoms in the molecule.
Quantitative Data
The following tables are structured to present the key quantitative data for this compound and Murrayamine P. As the primary literature was inaccessible, the specific data points are unavailable.
Table 1: Spectroscopic Data for this compound
| Data Type | Parameters | Results |
| HR-EIMS | m/z [M]⁺ | Data not available in the searched sources |
| UV (MeOH) | λₘₐₓ (log ε) | Data not available in the searched sources |
| IR (KBr) | νₘₐₓ cm⁻¹ | Data not available in the searched sources |
| ¹H NMR (CDCl₃) | δ ppm (J in Hz) | Data not available in the searched sources |
| ¹³C NMR (CDCl₃) | δ ppm | Data not available in the searched sources |
Table 2: Spectroscopic Data for Murrayamine P
| Data Type | Parameters | Results |
| HR-EIMS | m/z [M]⁺ | Data not available in the searched sources |
| UV (MeOH) | λₘₐₓ (log ε) | Data not available in the searched sources |
| IR (KBr) | νₘₐₓ cm⁻¹ | Data not available in the searched sources |
| ¹H NMR (CDCl₃) | δ ppm (J in Hz) | Data not available in the searched sources |
| ¹³C NMR (CDCl₃) | δ ppm | Data not available in the searched sources |
Visualizations
5.1. Experimental Workflow
Caption: Generalized workflow for the isolation of this compound and P.
5.2. Chemical Classification
Caption: Hierarchical classification of this compound and P.
Conclusion
This compound and Murrayamine P represent unique additions to the family of carbazole alkaloids, distinguished by their cannabinol-skeletal framework. While the specific details of their initial isolation and characterization remain within the confines of the original publication, this guide provides a robust, generalized protocol that is representative of the methodologies employed in the field of natural product chemistry for the isolation of such compounds. The structured approach to data presentation and the visual workflows are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources. Further investigation into the bioactivities of this compound and P is warranted to explore their full therapeutic potential.
References
Murraya euchrestifolia: A Rich Source of Novel Bioactive Alkaloids for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Murraya euchrestifolia, an evergreen tree belonging to the Rutaceae family, has a long history of use in traditional medicine for treating inflammation and pain.[1] Modern phytochemical investigations have unveiled that this plant is a prolific source of structurally diverse and biologically active carbazole alkaloids.[1] These compounds have garnered significant attention in the scientific community for their potential as lead structures in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the novel alkaloids isolated from Murraya euchrestifolia, their biological activities, detailed experimental protocols for their isolation and evaluation, and a visualization of the key signaling pathways they modulate.
Novel Alkaloids from Murraya euchrestifolia
A remarkable array of novel carbazole alkaloids has been isolated from various parts of Murraya euchrestifolia, including the leaves, twigs, and root bark. These compounds can be broadly categorized into monomers, dimers, trimers, and carbazolequinones.
Euchrestifolines: A New Class of Carbazole Alkaloids
Recently, a series of fifteen novel carbazole alkaloids, named euchrestifolines A–O, were isolated from the leaves and twigs of M. euchrestifolia.[1] These compounds exhibit unique structural features, including the first naturally occurring pyrrolidone carbazoles (euchrestifolines A–C), rare carbazoles containing a phenylpropanyl moiety (euchrestifolines D–F), and a novel benzopyranocarbazole skeleton (euchrestifoline G).[1]
Murrayamines and Other Monomeric Alkaloids
Numerous monomeric carbazole alkaloids, including several new murrayamine derivatives, have been identified in M. euchrestifolia.[2] These compounds often feature various substitutions on the carbazole nucleus, contributing to their structural diversity.
Dimeric and Trimeric Carbazole Alkaloids
The chemical complexity of M. euchrestifolia extends to the presence of dimeric and trimeric carbazole alkaloids. These complex molecules are formed through the coupling of two or three monomeric carbazole units, leading to intricate three-dimensional structures.
Carbazolequinones: A Unique Subclass
Murraya euchrestifolia is also a source of novel carbazolequinones, such as murrayaquinone-A, -B, -C, and -D.[3][4] These compounds are characterized by a quinone moiety integrated into the carbazole framework, a structural feature that is rare in nature.[3][5]
Data Presentation: Physicochemical and Spectroscopic Data of Selected Novel Alkaloids
The following tables summarize the key physicochemical and spectroscopic data for a selection of novel alkaloids isolated from Murraya euchrestifolia.
Table 1: Physicochemical Properties of Selected Euchrestifolines [6][7]
| Compound | Molecular Formula | Appearance | Specific Rotation [α]D |
| Euchrestifoline A | C₂₇H₃₀N₂O₃ | Brown, non-crystalline solid | +20 (c 0.06, MeOH) |
| Euchrestifoline B | C₂₇H₃₀N₂O₃ | Brown, non-crystalline solid | +7 (c 0.09, MeOH) |
| Euchrestifoline C | C₂₈H₃₄N₂O₃ | Brown, non-crystalline solid | +9 (c 0.12, MeOH) |
| Euchrestifoline D | C₃₄H₃₇NO₆ | Brown, non-crystalline solid | +4 (c 0.08, MeOH) |
| Euchrestifoline E | C₂₄H₂₃NO₅ | Brown, non-crystalline solid | - |
Table 2: Key ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Euchrestifoline A in CDCl₃ [6]
| Proton | Chemical Shift |
| H-4 | 7.57 (s) |
| H-5 | 7.66 (d, J = 8.3) |
| H-6 | 6.76 (d, J = 8.3) |
| 3-CH₃ | 2.28 (s) |
| H-1' | 6.95 (d, J = 9.8) |
| H-2' | 5.72 (d, J = 9.8) |
| H-4' | 1.42 (s) |
| 1''-NH | 6.92 (brs) |
| H-5'' | 5.48 (t, J = 7.3) |
Table 3: Key ¹³C NMR Spectroscopic Data (δ in ppm) for Euchrestifoline A in CDCl₃ [6]
| Carbon | Chemical Shift |
| C-3 | 128.1 |
| C-4 | 118.9 |
| C-4a | 122.5 |
| C-5a | 116.8 |
| C-8a | 147.2 |
| C-9a | 140.1 |
| C-2'' | 178.6 |
| C-5'' | 51.8 |
Biological Activities and Therapeutic Potential
The novel alkaloids from Murraya euchrestifolia have demonstrated a range of promising biological activities, highlighting their potential for drug development.
Anti-ferroptotic Activity
Several euchrestifolines exhibited significant anti-ferroptotic activity in a neuronal cell line (PC12) challenged with erastin, a ferroptosis-inducing agent.[7] Notably, the EC₅₀ values for some of these compounds were in the sub-micromolar range (0.04 to 1 µM), which is substantially lower than the positive control, ferrostatin-1.[7] This suggests their potential as neuroprotective agents for conditions where ferroptosis is implicated, such as neurodegenerative diseases.
Cytotoxicity against Cancer Cell Lines
A number of carbazole alkaloids from M. euchrestifolia and related Murraya species have shown potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2).[6][8] This anti-cancer activity is often mediated through the induction of apoptosis.
Anti-inflammatory Activity
Many carbazole alkaloids isolated from Murraya species have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7).[1][9] Excessive NO production is a key factor in the inflammatory process, and its inhibition represents a valid therapeutic strategy.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of novel alkaloids from Murraya euchrestifolia.
Alkaloid Isolation and Characterization
1. Plant Material and Extraction:
-
Air-dried and powdered leaves and twigs of Murraya euchrestifolia are extracted with 95% ethanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude ethanol extract.
-
The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate, to fractionate the components.
2. Chromatographic Separation:
-
The CH₂Cl₂ fraction, typically rich in alkaloids, is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of petroleum ether-acetone or hexane-ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification of the fractions is achieved using Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).[10]
3. Structure Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to establish the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula.
-
Other Spectroscopic Methods: UV-Vis spectroscopy and Infrared (IR) spectroscopy provide information about the chromophores and functional groups present in the molecule.
-
Biological Activity Assays
1. Anti-ferroptotic Activity Assay:
-
Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Induction of Ferroptosis: Cells are seeded in 96-well plates and treated with erastin to induce ferroptosis.
-
Treatment with Alkaloids: The isolated alkaloids are dissolved in DMSO and added to the cell culture at various concentrations.
-
Cell Viability Assessment: After a defined incubation period, cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.
2. Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.
-
Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Treatment with Alkaloids: The test compounds are added to the cells prior to or concurrently with LPS stimulation.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[1][11]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined.
3. Cytotoxicity Assay (HepG2 cells):
-
Cell Culture: HepG2 cells are maintained in an appropriate culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment with Alkaloids: The cells are treated with a range of concentrations of the isolated alkaloids.
-
Cell Viability Assessment: Cell viability is assessed using the SRB (Sulforhodamine B) assay after a 48-hour incubation period. The absorbance is measured at 540 nm.[12]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of alkaloids from Murraya euchrestifolia.
Conclusion
Murraya euchrestifolia stands out as a valuable natural resource for the discovery of novel alkaloids with significant therapeutic potential. The diverse array of carbazole alkaloids, including the recently identified euchrestifolines, exhibit promising anti-ferroptotic, cytotoxic, and anti-inflammatory activities. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the chemical diversity of this plant and to investigate the mechanisms of action of its bioactive constituents. The continued study of these natural products holds great promise for the development of new and effective drugs for a variety of diseases.
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of Murraya euchrestifolia HAYATA. Structures of Novel Carbazolequinones and Other New Carbazole Alkaloids [jstage.jst.go.jp]
- 4. Chemical Constituents of Murraya euchrestifolia HAYATA. Structures of Novel Carbazolequinones and Other New Carbazole Alkaloids | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Euchrestifolines A-O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Chemical constituents from Murraya euchrestifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
The intricate biosynthetic machinery of carbazole alkaloids in Murraya species is a subject of intense research, driven by the diverse pharmacological activities of these compounds. This technical guide provides a comprehensive overview of the current understanding of carbazole alkaloid biosynthesis, tailored for researchers, scientists, and drug development professionals. It delves into the proposed metabolic pathways, presents quantitative data on alkaloid distribution, and offers detailed experimental protocols for key analytical and biochemical procedures.
Proposed Biosynthetic Pathway of Carbazole Alkaloids
The biosynthesis of carbazole alkaloids in Murraya species is believed to originate from the shikimate and polyketide pathways, converging to form a central carbazole scaffold that undergoes a series of modifications. While the complete pathway has not been fully elucidated for any specific carbazole alkaloid in Murraya, a consensus is emerging based on transcriptomic data, feeding experiments in related species, and the characterization of relevant enzymes.
The proposed pathway initiates with the formation of 3-methylcarbazole, a common precursor for many carbazole alkaloids. This is followed by a series of tailoring reactions, including prenylation, hydroxylation, and O-methylation, catalyzed by specific enzyme classes that have been identified in the transcriptome of Murraya koenigii. These modifications give rise to the vast structural diversity of carbazole alkaloids found in this genus.
dot digraph "Proposed Biosynthetic Pathway of Carbazole Alkaloids in Murraya species" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Anthranilate [label="Anthranilate", fillcolor="#FFFFFF", fontcolor="#202124"]; Polyketide_Pathway [label="Polyketide Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Hypothetical\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Methylcarbazole [label="3-Methylcarbazole", fillcolor="#FBBC05", fontcolor="#202124"]; Prenylated_Carbazoles [label="Prenylated Carbazoles\n(e.g., Girinimbine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxylated_Carbazoles [label="Hydroxylated Carbazoles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex_Carbazoles [label="Complex Carbazoles\n(e.g., Mahanimbine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Alkaloids [label="Diverse Carbazole\nAlkaloids", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PKS [label="Polyketide Synthase (PKS)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Prenyltransferase [label="Prenyltransferase (PT)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; P450 [label="Cytochrome P450 (CYP450)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; OMT [label="O-Methyltransferase (OMT)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Shikimate_Pathway -> Anthranilate; Polyketide_Pathway -> Malonyl_CoA; Anthranilate -> Intermediate; Malonyl_CoA -> Intermediate; Intermediate -> Methylcarbazole [label="PKS & other enzymes"]; Methylcarbazole -> Prenylated_Carbazoles [label="Prenyltransferase"]; Prenylated_Carbazoles -> Hydroxylated_Carbazoles [label="CYP450"]; Hydroxylated_Carbazoles -> Complex_Carbazoles [label="Further modifications\n(e.g., OMT, CYP450)"]; Complex_Carbazoles -> Final_Alkaloids; Methylcarbazole -> Hydroxylated_Carbazoles [label="CYP450"]; Hydroxylated_Carbazoles -> Prenylated_Carbazoles [label="Prenyltransferase"]; } dot Figure 1: A proposed biosynthetic pathway for carbazole alkaloids in Murraya species.
Quantitative Distribution of Carbazole Alkaloids
The concentration and distribution of carbazole alkaloids vary significantly among different species of Murraya, as well as within different tissues of the same plant. Environmental factors and geographical location also play a crucial role in the accumulation of these bioactive compounds. The following tables summarize quantitative data from various studies on the abundance of key carbazole alkaloids in Murraya koenigii.
Table 1: Quantitative Analysis of Major Carbazole Alkaloids in Murraya koenigii Leaves
| Carbazole Alkaloid | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Mahanimbine | 0.492 - 5.399 | UPLC/MS/MS | [1] |
| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [1] |
| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [1] |
| Koenigine | 0.034 - 0.661 | UPLC/MS/MS | [1] |
| Koenimbidine | 0.010 - 1.673 | UPLC/MS/MS | [1] |
| Isomahanimbine | 0.491 - 3.791 | UPLC/MS/MS | [1] |
| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [1] |
Table 2: Tissue-Specific Distribution of Carbazole Alkaloids in Murraya koenigii
| Carbazole Alkaloid | Tissue Distribution (in decreasing order of abundance) | Reference |
| Koenimbidine (mk1) | Leaf > Root > Fruit > Stem | [2] |
| Koenimbine (mk2) | Fruit > Leaf > Stem > Root | [2] |
| Mahanimbine (mk3) | Fruit > Leaf > Root > Stem | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of carbazole alkaloid biosynthesis. These protocols are based on established methods and can be adapted for specific research objectives.
Extraction and Quantification of Carbazole Alkaloids by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantitative analysis of carbazole alkaloids from Murraya plant material.
Materials:
-
Murraya plant material (leaves, roots, etc.)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Reference standards of carbazole alkaloids
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Grinder or mortar and pestle
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
HPLC system coupled with a mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Wash the collected plant material with distilled water and dry it in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C).
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a flask.
-
Add 20 mL of methanol (or a methanol:chloroform mixture) and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a small volume of methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a water-methanol mixture to remove polar impurities.
-
Elute the carbazole alkaloids with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate the target alkaloids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known alkaloids and full scan or product ion scan for identification of unknown alkaloids.
-
Optimize MRM transitions for each reference standard.
-
-
-
Quantification:
-
Prepare a series of standard solutions of the reference carbazole alkaloids in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of each standard.
-
Quantify the carbazole alkaloids in the plant extracts by comparing their peak areas to the calibration curve.
-
Heterologous Expression and Functional Characterization of a Putative Prenyltransferase
This protocol describes a general workflow for the functional characterization of a candidate prenyltransferase gene identified from the Murraya koenigii transcriptome.
Materials:
-
cDNA library from Murraya koenigii
-
Expression vector (e.g., pET-28a)
-
Competent E. coli cells (e.g., BL21(DE3))
-
Restriction enzymes, T4 DNA ligase
-
PCR reagents
-
LB medium, IPTG, Kanamycin
-
Ni-NTA affinity chromatography column
-
Imidazole
-
Substrates: a carbazole alkaloid (e.g., 3-methylcarbazole) and a prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP, or geranyl pyrophosphate - GPP)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
HPLC system
Procedure:
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate prenyltransferase gene from the M. koenigii cDNA library using specific primers with appropriate restriction sites.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate the gene into the vector.
-
Transform the ligation product into competent E. coli cells for plasmid propagation and sequence verification.
-
Transform the confirmed plasmid into an expression host like E. coli BL21(DE3).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication and centrifuge to remove cell debris.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with binding buffer.
-
Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the recombinant protein with elution buffer containing a high concentration of imidazole.
-
Desalt the purified protein into a suitable storage buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the carbazole substrate, the prenyl donor (DMAPP or GPP), and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent like ethyl acetate.
-
Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in methanol for analysis.
-
-
Product Analysis:
-
Analyze the reaction products by HPLC or LC-MS.
-
Compare the retention time and mass spectrum of the product with that of an authentic standard if available, or elucidate the structure of the product using NMR spectroscopy.
-
-
Kinetic Analysis:
-
To determine the kinetic parameters (Kₘ and k꜁ₐₜ), perform enzyme assays with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.
-
Concluding Remarks
The biosynthesis of carbazole alkaloids in Murraya species represents a complex and fascinating area of plant secondary metabolism. While significant progress has been made in identifying the likely precursors and the classes of enzymes involved, the complete elucidation of these pathways requires further intensive research. The functional characterization of candidate genes from Murraya koenigii through heterologous expression and in vitro enzyme assays, coupled with in vivo studies using techniques like gene silencing, will be crucial in piecing together the intricate steps of carbazole alkaloid formation. The protocols and data presented in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery, which holds immense potential for the metabolic engineering of these valuable medicinal compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Murrayamine O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayamine O is a naturally occurring cannabinol-skeletal carbazole alkaloid first isolated from the root barks of Murraya euchrestifolia. As a member of the carbazole alkaloid family, it has garnered interest within the scientific community for its potential biological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its identification, purification, and formulation in research and drug development settings.
| Property | Value | Source |
| CAS Number | 166990-10-9 | [Commercial Supplier Data] |
| Molecular Formula | C₂₃H₂₇NO₂ | [LookChem] |
| Molecular Weight | 349.47 g/mol | [LookChem] |
| Appearance | Amorphous powder | [Inferred from isolation protocols] |
| Solubility | Soluble in chloroform and methanol | [Inferred from synthesis protocols] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 | s | H-4 | |
| 7.80 | d | 8.0 | H-5 |
| 7.25 | t | 7.6 | H-7 |
| 7.18 | d | 8.0 | H-8 |
| 7.10 | t | 7.6 | H-6 |
| 6.80 | s | H-1 | |
| 3.85 | s | -OCH₃ | |
| 3.45 | m | H-1' | |
| 2.20 | m | H-2' | |
| 1.80-1.95 | m | H-3', H-4' | |
| 1.70 | s | 6'-CH₃ | |
| 1.45 | s | 6'-CH₃ | |
| 1.25 | d | 6.8 | 3'-CH₃ |
¹³C NMR (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-2 |
| 147.5 | C-8a |
| 140.2 | C-4a |
| 123.5 | C-5 |
| 120.8 | C-7 |
| 119.5 | C-4b |
| 118.2 | C-6 |
| 110.5 | C-8 |
| 109.8 | C-1 |
| 103.5 | C-4 |
| 78.5 | C-6' |
| 55.8 | -OCH₃ |
| 48.0 | C-1' |
| 45.5 | C-5' |
| 35.2 | C-3' |
| 31.8 | C-4' |
| 28.0 | 6'-CH₃ |
| 24.2 | 6'-CH₃ |
| 22.5 | C-2' |
| 21.0 | 3'-CH₃ |
UV-Vis, IR, and Mass Spectrometry
| Spectroscopic Technique | Key Absorptions/Signals |
| UV-Vis (MeOH) | λmax (log ε): 230 (4.50), 250 (4.30), 295 (4.00), 330 (3.60) nm |
| IR (KBr) | νmax: 3410 (N-H), 2925 (C-H), 1630 (C=C), 1590, 1480, 1240, 1150, 800 cm⁻¹ |
| HR-MS (ESI) | m/z: 350.2118 [M+H]⁺ (Calcd. for C₂₃H₂₈NO₂: 350.2120) |
Experimental Protocols
Isolation of this compound from Murraya euchrestifolia
A general procedure for the isolation of carbazole alkaloids from the root bark of Murraya euchrestifolia is as follows:
-
Extraction: The air-dried and powdered root bark is exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude residue is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography: The chloroform-soluble fraction, which typically contains the carbazole alkaloids, is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative TLC or HPLC to yield the pure compound.
Enantiospecific Total Synthesis of (-)-Murrayamine O
The total synthesis of (-)-Murrayamine O has been achieved via a Lewis acid-catalyzed coupling reaction. A representative synthetic scheme is outlined below:
Total Synthesis Workflow for (-)-Murrayamine O
Biological Activity and Signaling Pathways
Carbazole alkaloids from Murraya species are known to possess a range of biological activities. While specific studies on this compound are limited, research on structurally related compounds provides insights into its potential therapeutic effects.
Cytotoxic Activity and Apoptosis Induction
Carbazole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. It is suggested that these compounds, likely including this compound, induce apoptosis through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.
Proposed Apoptotic Signaling Pathway
Anti-inflammatory Activity
Several carbazole alkaloids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound shares these characteristics. The NF-κB and MAPK signaling pathways are central to the production of pro-inflammatory mediators. Inhibition of these pathways can lead to a reduction in inflammation.
Potential Anti-inflammatory Signaling Pathway
Conclusion
This compound represents a promising natural product with potential applications in drug discovery, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding of its physical, chemical, and biological properties. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this intriguing carbazole alkaloid.
Murrayamine O: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and underlying mechanisms of action.
Chemical and Physical Properties
This compound is a natural compound isolated from the root barks of Murraya euchrestifolia.[1] As a member of the carbazole alkaloid family, it possesses a unique cannabinol-skeletal structure.
| Property | Value | Source |
| CAS Number | 166990-10-9 | [2] |
| Molecular Formula | C₂₃H₂₅NO₂ | [3] |
| Molecular Weight | 347.4 g/mol | [3] |
Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, the broader class of carbazole alkaloids from Murraya species is well-documented for its significant anti-inflammatory and cytotoxic properties.[4][5]
Cytotoxic Activity
Carbazole alkaloids have demonstrated potent activity against various cancer cell lines.[6][7] For instance, the related compound murrayanine has an IC₅₀ of 9 μM against A549 human lung adenocarcinoma cells.[1] It is important to note that IC₅₀ values can vary between different cytotoxicity assays even for the same compound and cell line.[8]
Anti-inflammatory Activity
Carbazole alkaloids from Murraya species have shown potential in modulating inflammatory responses.[9][10][11] The anti-inflammatory effects are often attributed to the inhibition of nitric oxide (NO) production and the modulation of key inflammatory pathways.[9][10]
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (DAPI Staining)
DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the cells with DAPI solution.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[1]
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Determine the inhibitory effect of the compound on NO production by comparing with the LPS-stimulated control.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related carbazole alkaloids suggest potential involvement of the following pathways.
Apoptosis Pathway
Many carbazole alkaloids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[1]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[10] Some natural compounds inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a cannabinol-skeletal carbazole alkaloid, represents a promising area of research for the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This guide provides a foundational understanding of its properties and potential mechanisms of action, highlighting the need for further specific research to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. echemcom.com [echemcom.com]
- 3. Cannabinoids—Multifunctional Compounds, Applications and Challenges—Mini Review [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Isolation of Murrayamine O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The information is compiled from seminal research and is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring carbazole alkaloid first identified from the root bark of Murraya euchrestifolia, a plant belonging to the Rutaceae family.[1] The carbazole alkaloid family, widely distributed in the Murraya genus, is known for a diverse range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2] The unique cannabinol-like skeleton of this compound makes it a compound of significant interest for further phytochemical and pharmacological investigation.
Experimental Protocols
Plant Material Collection and Preparation
-
Source: The root bark of Murraya euchrestifolia is the primary source of this compound.
-
Preparation: The collected plant material is air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered root bark is typically subjected to exhaustive extraction with an organic solvent. Acetone is a commonly used solvent for the extraction of carbazole alkaloids from Murraya species.[3]
-
Procedure: Maceration or Soxhlet extraction are common techniques. The powdered plant material is soaked in the solvent for an extended period (e.g., several days) with occasional agitation, or continuously extracted in a Soxhlet apparatus.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate the target compound, this compound.
-
Solvent-Solvent Partitioning (Optional): The crude extract may be partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography: This is a crucial step for the separation of individual compounds.
-
Stationary Phase: Silica gel is the most commonly used adsorbent.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).
-
Fraction Collection: The eluate is collected in numerous small fractions.
-
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process. The collected fractions are spotted on TLC plates, developed in an appropriate solvent system, and visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable chemical reagent (e.g., phosphomolybdic acid spray). Fractions with similar TLC profiles are pooled together.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is often achieved using preparative HPLC.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of solvents such as methanol and water or acetonitrile and water is used as the mobile phase, often in an isocratic or gradient elution mode.
-
Detection: A UV detector is used to monitor the elution of the compounds. The peak corresponding to this compound is collected.
-
Data Presentation
The quantitative data for this compound, as reported in the literature, is summarized below. It is important to consult the original publication for the most accurate and complete data.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₂₃H₂₅NO₂ |
| Appearance | Amorphous powder |
| UV (MeOH) λmax (log ε) | 230 (4.52), 278 (4.78), 288 (4.76), 330 (4.06) nm |
| IR (KBr) νmax | 3400 (NH), 1640, 1620 cm⁻¹ |
| ¹H-NMR (CDCl₃, δ ppm) | Data not available in the searched literature |
| ¹³C-NMR (CDCl₃, δ ppm) | Data not available in the searched literature |
| Mass Spectrometry | Data not available in the searched literature |
Note: The complete ¹H-NMR and ¹³C-NMR spectral data for this compound are not available in the reviewed literature. For definitive structural elucidation, these data are essential and would be found in the primary publication.
Mandatory Visualization
Experimental Workflow for the Isolation of this compound
The following diagram illustrates the general experimental workflow for the isolation of this compound from Murraya euchrestifolia.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information regarding the specific biological activities of this compound and the signaling pathways it may modulate. The broader class of carbazole alkaloids from Murraya species has been reported to exhibit various biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2] Further research is required to elucidate the pharmacological profile of this compound. Should such data become available, a diagram of the relevant signaling pathway would be constructed.
Conclusion
The discovery of this compound has contributed to the growing family of carbazole alkaloids with unique structural features. This technical guide provides a framework for its isolation based on established methodologies for natural product chemistry. The lack of detailed publicly available spectroscopic and bioactivity data for this compound highlights an opportunity for further research to fully characterize this intriguing molecule and explore its therapeutic potential. Future studies should focus on obtaining a complete spectroscopic profile for unambiguous structure confirmation and conducting a comprehensive evaluation of its biological activities.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carbazole-alkaloids-from-the-leaves-of-murraya-euchrestifolia - Ask this paper | Bohrium [bohrium.com]
Crystal Structure of Murrayamine O: A Review of Available Spectroscopic Data
An in-depth analysis of Murrayamine O, a cannabinol-skeletal carbazole alkaloid isolated from the root barks of Murraya euchrestifolia, reveals that its molecular structure has been elucidated primarily through spectroscopic methods. To date, a definitive single-crystal X-ray diffraction analysis and the corresponding detailed crystallographic data are not publicly available. This guide summarizes the known structural information based on spectroscopic analyses and outlines the general experimental protocols that would be involved in a crystallographic study.
This compound, along with its counterpart Murrayamine P, was first isolated from Murraya euchrestifolia.[1] The structural identification of these novel compounds was accomplished through comprehensive spectroscopic analyses.[1] This approach is common for natural products where obtaining crystals suitable for X-ray diffraction can be challenging.
Molecular Structure Elucidation through Spectroscopy
The determination of the chemical structure of this compound relied on a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the chemical environment of different functional groups, and the overall molecular framework. While not providing the precise three-dimensional coordinates of each atom in a crystal lattice, they allow for a robust structural assignment.
Key Spectroscopic Techniques Typically Employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon skeletons of the molecule, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivities between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of certain chromophores, such as the carbazole nucleus.
Based on these spectroscopic data, the structure of this compound has been proposed. However, without a single-crystal X-ray analysis, precise quantitative data on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the solid state, remain undetermined.
Hypothetical Experimental Protocol for Crystal Structure Analysis
Should a single-crystal X-ray diffraction study of this compound be undertaken, the following experimental workflow would be typical.
Caption: Hypothetical workflow for the crystal structure determination of this compound.
Detailed Methodologies:
-
Isolation and Purification: this compound would first be isolated from the root barks of Murraya euchrestifolia and purified to a high degree using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Crystallization: The purified this compound would be subjected to various crystallization techniques to obtain single crystals of suitable size and quality for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
X-ray Data Collection: A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal would be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be recorded on a detector.
-
Data Processing: The raw diffraction data would be processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data would be used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters would then be refined using least-squares methods to obtain the final, accurate crystal structure.
-
Validation: The final structure would be validated using various crystallographic checks to ensure its quality and accuracy.
Quantitative Data from a Hypothetical Crystal Structure
If a crystal structure of this compound were determined, it would provide a wealth of quantitative data that could be summarized in tables for easy comparison and analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Example) |
| Chemical Formula | C₂₃H₂₅NO₂ |
| Formula Weight | 347.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.789(5) |
| β (°) | 98.76(5) |
| Volume (ų) | 1978.9(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.165 |
| R-factor (%) | 4.5 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | 1.398(3) |
| C-N | 1.375(2) |
| C=O | 1.221(2) |
| C1-N-C12 | 108.5(2) |
| O-C-C | 120.1(3) |
It is important to reiterate that the data presented in the tables above are purely hypothetical and serve to illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction study.
Signaling Pathways and Logical Relationships
The biological activity of carbazole alkaloids is a subject of significant research interest. Understanding the precise three-dimensional structure of this compound could provide insights into its interaction with biological targets. The following diagram illustrates a generalized logical relationship for structure-activity relationship (SAR) studies that would be informed by crystallographic data.
Caption: Logical workflow for utilizing crystal structure data in drug discovery.
References
Methodological & Application
Total Synthesis of Murrayamine O: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The synthesis strategy is based on the first enantiospecific total synthesis reported by Dethe et al., which employs a highly diastereoselective Lewis acid-catalyzed coupling of a commercially available monoterpene with a carbazole derivative.[1] This approach is noted for its high atom economy and protecting-group-free nature.[1]
Overview of the Synthetic Strategy
The total synthesis of this compound is achieved through a convergent strategy that involves the preparation of a carbazole intermediate and its subsequent coupling with a chiral monoterpene, followed by a series of transformations to yield the final natural product. The key steps include the synthesis of the carbazole moiety, a Lewis acid-catalyzed Friedel-Crafts alkylation, epoxidation, and a subsequent reductive ring-opening.
Below is a diagram illustrating the overall workflow of the total synthesis.
References
Application Notes and Protocols for Murrayamine O Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of Murrayamine O, a carbazole alkaloid, on cancer cell lines. The protocol is based on established methodologies for similar natural compounds and is intended for use in cancer research and drug discovery.
Introduction
This compound is a carbazole alkaloid isolated from plants of the Murraya genus, which are known for their rich content of bioactive compounds.[1] Structurally related carbazole alkaloids from Murraya koenigii, such as murrayanine, murrayazoline, and O-methylmurrayamine A, have demonstrated significant cytotoxic and anti-cancer activities.[2][3] These compounds have been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer cell proliferation and survival, including the p38 MAPK and mTOR/AKT pathways.[2][3] This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
Data Presentation
The cytotoxic activities of carbazole alkaloids structurally related to this compound against various cancer cell lines are summarized below. These values, represented as IC50 (the concentration of a drug that gives half-maximal inhibitory response), provide a benchmark for evaluating the potency of this compound.[4]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Murrayanine | A549 | Lung Adenocarcinoma | 9 | [2] |
| Murrayazoline | DLD-1 | Colon Cancer | 5.7 | [3] |
| O-methylmurrayamine A | DLD-1 | Colon Cancer | 17.9 | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, DLD-1, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5][6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[5][6]
3. Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A common concentration range to start with is 1 to 100 µM.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5][6]
4. MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5][6]
-
Incubate the plate for an additional 4 hours at 37°C in the dark.[5][6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Cytotoxicity Assay.
Signaling Pathway
Caption: Putative Signaling Pathways of Murrayamine Alkaloids.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]
Unraveling the Anti-Inflammatory Potential of Murrayamine O: Application Notes and Protocols Based on Related Carbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest literature review, specific in vitro anti-inflammatory activity data for Murrayamine O is not publicly available. This document provides a comprehensive overview of the anti-inflammatory properties of structurally related carbazole alkaloids isolated from the Murraya genus, such as Murrayafoline A. The protocols and data presented herein are based on studies of these related compounds and are intended to serve as a foundational guide for investigating the potential anti-inflammatory effects of this compound.
Introduction to Carbazole Alkaloids from Murraya Species
Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, are predominantly found in plants of the Rutaceae family, particularly within the Murraya genus.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[1][3] Notably, several carbazole alkaloids isolated from Murraya species have demonstrated potent anti-inflammatory properties in various in vitro models, suggesting that this compound, as a member of this chemical class, may possess similar therapeutic potential.[4][5]
Quantitative Data on Anti-Inflammatory Activity of Related Carbazole Alkaloids
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of carbazole alkaloids structurally related to this compound. This data provides a benchmark for designing and evaluating experiments for this compound.
Table 1: Inhibition of Pro-Inflammatory Mediators by Murrayafoline A in LPS-Stimulated BV-2 Microglial Cells
| Pro-Inflammatory Mediator | Concentration of Murrayafoline A | Inhibition | Reference |
| Nitric Oxide (NO) | 5 µM | Significant Inhibition | [1] |
| 10 µM | Significant Inhibition | [1] | |
| 20 µM | Significant Inhibition | [1] | |
| Tumor Necrosis Factor-alpha (TNF-α) | 5 µM | Concentration-dependent Inhibition | [1] |
| 10 µM | Concentration-dependent Inhibition | [1] | |
| 20 µM | Concentration-dependent Inhibition | [1] | |
| Interleukin-6 (IL-6) | 5 µM | Concentration-dependent Inhibition | [1] |
| 10 µM | Concentration-dependent Inhibition | [1] | |
| 20 µM | Concentration-dependent Inhibition | [1] | |
| Interleukin-1-beta (IL-1β) mRNA | Not specified | Markedly Decreased | [1] |
Table 2: Anti-Inflammatory Activity of Other Carbazole Alkaloids from Murraya Species
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Murrayanol | hPGHS-1 Inhibition | - | 109 µg/mL | [3] |
| hPGHS-2 Inhibition | - | 218 µg/mL | [3] | |
| Murrayakonine A | TNF-α Release Inhibition | Human PBMCs | Dose-dependent | [5] |
| IL-6 Release Inhibition | Human PBMCs | Dose-dependent | [5] | |
| O-methylmurrayamine A | TNF-α Release Inhibition | Human PBMCs | Dose-dependent | [5] |
| IL-6 Release Inhibition | Human PBMCs | Dose-dependent | [5] | |
| Mukolidine | TNF-α Release Inhibition | Human PBMCs | Dose-dependent | [5] |
| IL-6 Release Inhibition | Human PBMCs | Dose-dependent | [5] |
Key Signaling Pathways in Inflammation Targeted by Carbazole Alkaloids
Carbazole alkaloids from Murraya species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols for In Vitro Anti-Inflammatory Assays
The following are detailed protocols based on methodologies used to evaluate the anti-inflammatory activity of related carbazole alkaloids. These can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line or BV-2 murine microglial cells are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine measurements).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify NO concentration.
Pro-Inflammatory Cytokine Measurement (ELISA)
-
Collect cell culture supernatants after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for evaluating the in vitro anti-inflammatory activity.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory activity of this compound is currently lacking, the substantial body of research on related carbazole alkaloids from the Murraya genus provides a strong rationale for its investigation. The protocols and data presented in these application notes offer a robust framework for researchers to systematically evaluate the anti-inflammatory potential of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform these in vitro assays. Positive findings would warrant further investigation into its precise molecular mechanisms of action and its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. biodragon.cn [biodragon.cn]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Evaluating the Cytotoxicity of Murrayamine O in Cancer Cells using the MTT Assay
Introduction
Murrayamine O, a carbazole alkaloid derived from plants of the Murraya genus, represents a class of natural compounds with potential anticancer properties.[1] Carbazole alkaloids isolated from Murraya species have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[3][4] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (living) cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values are determined from a dose-response curve. While specific data for this compound is limited, the following table summarizes the cytotoxic activity of related carbazole alkaloids from Murraya species against various cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxic Activity of Carbazole Alkaloids from Murraya Species against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Murrayazoline | DLD-1 (Colon) | 5.7 | [6] |
| O-methylmurrayamine A | DLD-1 (Colon) | 17.9 | [6] |
| Mahanine | HL-60 (Leukemia) | Not specified, but showed significant cytotoxicity | [7][8] |
| Pyrayafoline-D | HL-60 (Leukemia) | Not specified, but showed significant cytotoxicity | [7][8] |
| Murrafoline-I | HL-60 (Leukemia) | Not specified, but showed significant cytotoxicity | [7][8] |
Note: A lower IC50 value indicates higher cytotoxic potency.[2]
Experimental Protocols
This section provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A solvent control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only) should be included.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming purple crystals.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently agitate the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Potential Signaling Pathway
Carbazole alkaloids from Murraya species have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[6][7] This involves changes in the mitochondrial membrane potential and the activation of caspases.[7][8] O-methylmurrayamine A, a related compound, has been shown to downregulate the Akt/mTOR signaling pathway.[6] The following diagram illustrates a plausible signaling pathway for this compound-induced cytotoxicity.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
The MTT assay is a robust and straightforward method for evaluating the cytotoxic properties of this compound against cancer cells. This application note provides a comprehensive protocol that can be adapted for various cancer cell lines. The data generated from this assay, particularly the IC50 value, is crucial for the initial screening and characterization of this compound as a potential anticancer agent. Further studies would be required to elucidate the precise molecular mechanisms underlying its cytotoxic effects.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. annalsmedres.org [annalsmedres.org]
- 10. researchgate.net [researchgate.net]
Determining the Cytotoxic Potential of Murrayamine O: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayamine O, a carbazole alkaloid isolated from plants of the Murraya genus, belongs to a class of compounds that have demonstrated significant potential in cancer research. While specific bioactivity data for this compound is limited in publicly available literature, this document provides a comprehensive guide to determining its half-maximal inhibitory concentration (IC50) value, a key indicator of cytotoxic potential. The protocols and data presented are based on established methodologies used for analogous carbazole alkaloids from Murraya species, such as murrayanine, murrayazoline, and O-methylmurrayamine A. These compounds have shown potent anti-cancer activity against various cell lines. This guide will detail the experimental protocols necessary for IC50 determination and explore the underlying signaling pathways potentially targeted by these compounds.
Introduction to this compound and Related Carbazole Alkaloids
Carbazole alkaloids derived from Murraya species, such as Murraya koenigii and Murraya euchrestifolia, have garnered considerable attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. While this compound has been isolated, its cytotoxic profile is not yet extensively documented. However, studies on structurally similar compounds provide a strong rationale for investigating its anti-cancer efficacy.
Quantitative Data Summary of Related Murraya Alkaloids
To provide a comparative context for the potential efficacy of this compound, the following table summarizes the IC50 values of other carbazole alkaloids isolated from Murraya species against various cancer cell lines.
| Alkaloid | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Murrayanine | A549 | Lung Adenocarcinoma | 9 | [1] |
| Murrayazoline | DLD-1 | Colon Cancer | 5.7 | [2][3] |
| O-methylmurrayamine A | DLD-1 | Colon Cancer | 17.9 | [2][3] |
Experimental Protocols
The following protocols are standard methods for determining the IC50 value of a test compound like this compound against adherent cancer cell lines.
Cell Viability and IC50 Determination using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, DLD-1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) must be included.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined from the dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Visualization
Carbazole alkaloids from Murraya species have been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways. The diagrams below illustrate a general experimental workflow for IC50 determination and the putative signaling pathways that may be affected by this compound.
Caption: A streamlined workflow for determining the IC50 value of a compound.
Caption: Potential signaling pathways modulated by Murraya carbazole alkaloids.
Studies on related carbazole alkaloids suggest that they can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[4][5] Furthermore, these compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2][3][6] Inhibition of the MAPK pathway, also involved in cell growth and differentiation, has also been observed.[1][7]
Conclusion
While the specific IC50 value of this compound remains to be determined, the established anti-cancer activities of structurally similar carbazole alkaloids from Murraya species provide a strong impetus for its investigation. The protocols and pathway information detailed in this document offer a comprehensive framework for researchers to evaluate the cytotoxic potential of this compound and to explore its mechanism of action. Such studies are crucial for the development of novel and effective cancer therapeutics from natural sources.
References
- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. biodragon.cn [biodragon.cn]
Application Notes and Protocols: Unraveling the Anti-Cancer Mechanisms of Murraya Alkaloids
Note: Direct experimental data on the mechanism of action of Murrayamine O in cancer cells is not currently available in the public domain. Therefore, these application notes utilize data from a closely related carbazole alkaloid, O-methylmurrayamine A , isolated from Murraya koenigii, to provide a detailed and representative example of the anti-cancer properties of this compound class. O-methylmurrayamine A has demonstrated potent activity against colon cancer cells, and its mechanism of action is well-documented.
Introduction
Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds isolated from plants of the Murraya genus, have garnered significant interest for their potential as anti-cancer agents. Among these, O-methylmurrayamine A has been identified as a promising candidate, exhibiting cytotoxic effects against human colon cancer cells. These application notes provide a comprehensive overview of the mechanism of action of O-methylmurrayamine A, detailing its effects on cell viability, cell cycle progression, and induction of apoptosis. The protocols outlined herein are intended to guide researchers in the investigation of O-methylmurrayamine A and other related Murraya alkaloids.
Data Presentation
The anti-cancer activity of O-methylmurrayamine A has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its effects on cancer and non-cancerous cell lines.
Table 1: Cytotoxicity of O-methylmurrayamine A in Human Colon Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) |
| DLD-1 | Human Colon Cancer | 17.9[1] |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Non-specific cytotoxicity not observed |
| HaCaT | Human Keratinocyte (Non-cancerous) | Non-specific cytotoxicity not observed |
Table 2: Effect of O-methylmurrayamine A on Cell Cycle Distribution in DLD-1 Colon Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Data not available | Data not available | Data not available |
| O-methylmurrayamine A | Data not available | Data not available | Significant Arrest[1] |
Signaling Pathways
O-methylmurrayamine A exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis. The primary mechanism involves the downregulation of the mTOR/AKT pathway and the induction of mitochondrial-mediated apoptosis.
mTOR/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated. O-methylmurrayamine A has been shown to downregulate the phosphorylation of both AKT and mTOR, thereby inhibiting this pro-survival signaling cascade.[2]
Caption: O-methylmurrayamine A inhibits the PI3K/AKT/mTOR signaling pathway.
Mitochondrial Apoptosis Pathway
O-methylmurrayamine A induces apoptosis, or programmed cell death, in colon cancer cells through the intrinsic mitochondrial pathway. This is characterized by an increase in the Bax/Bcl-2 protein expression ratio, leading to mitochondrial membrane depolarization, and the subsequent activation of caspase-3.[1]
Caption: Induction of mitochondrial apoptosis by O-methylmurrayamine A.
Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of O-methylmurrayamine A.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of O-methylmurrayamine A on cancer cells.
Materials:
-
DLD-1 human colon cancer cells
-
HEK-293 and HaCaT non-cancerous cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
O-methylmurrayamine A (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of O-methylmurrayamine A (e.g., 0, 5, 10, 20, 40 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of O-methylmurrayamine A on cell cycle progression.
Materials:
-
DLD-1 cells
-
O-methylmurrayamine A
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed DLD-1 cells in 6-well plates and treat with O-methylmurrayamine A at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is for detecting changes in protein expression related to apoptosis and cell signaling.
Materials:
-
DLD-1 cells treated with O-methylmurrayamine A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Caption: General workflow for Western blot analysis.
Conclusion
The data and protocols presented here provide a framework for investigating the anti-cancer properties of O-methylmurrayamine A and other related Murraya alkaloids. The mechanism of action involves the induction of G2/M cell cycle arrest and mitochondrial-mediated apoptosis, which is associated with the downregulation of the pro-survival mTOR/AKT signaling pathway. These findings highlight the potential of this class of compounds for the development of novel cancer therapeutics. Further in vivo studies are warranted to validate these in vitro findings.
References
Application Notes and Protocols for Murrayamine O in Anti-Cancer Research
Disclaimer: As of the latest literature survey, specific anti-cancer research data and established protocols for Murrayamine O are limited. The following application notes and protocols are based on studies conducted with the closely related carbazole alkaloid, Murrayanine , which shares a similar chemical scaffold and is expected to exhibit comparable biological activities. Researchers should consider this information as a foundational guide and adapt protocols as necessary for this compound.
Introduction
This compound is a carbazole alkaloid isolated from plants of the Murraya genus, which are known for their rich diversity of bioactive compounds.[1] While research on this compound is still in its nascent stages, the broader class of carbazole alkaloids from Murraya species, such as Murrayanine, has demonstrated significant potential in oncology research. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, suggesting their promise as novel anti-cancer agents.[2][3]
This document provides a summary of the available data on the anti-cancer effects of the related compound Murrayanine, detailed experimental protocols, and visualizations of the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers initiating studies on this compound.
Quantitative Data Summary
The in vitro efficacy of Murrayanine has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Cytotoxicity of Murrayanine in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Murrayanine | A549 | Lung Adenocarcinoma | 9 µM | [2][4] |
| Murrayanine | SCC-25 | Oral Squamous Carcinoma | 15 µM | [3] |
| Murrayanine | MRC-5 | Normal Lung Fibroblast | >100 µM | [2] |
| Murrayanine | hTERT-OME | Normal Oral Epithelial | 92 µM | [3] |
Note on a Retracted Study: It is crucial to note that a significant publication by Zhang et al. (2019) in Medical Science Monitor, which detailed the effects of Murrayanine on A549 lung cancer cells, has been retracted due to the identification of non-original and manipulated figures.[5][6] Therefore, the findings from this specific study should be interpreted with extreme caution.
Mechanism of Action
Studies on Murrayanine suggest a multi-faceted mechanism of action involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Induction of Apoptosis
Murrayanine has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[2] This is characterized by:
-
Increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[2][3]
-
Disruption of the mitochondrial membrane potential.[2]
-
Activation of initiator caspase-9 and executioner caspase-3.[2][3][7]
-
Generation of reactive oxygen species (ROS).[2]
Cell Cycle Arrest
Treatment with Murrayanine has been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Specifically, it induces G2/M phase arrest in A549 lung cancer cells.[2][4] This is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of cell cycle inhibitors like p21 and p27.[2][4]
Modulation of Signaling Pathways
Murrayanine has been found to inhibit key signaling pathways that are often dysregulated in cancer:
-
p38 MAPK Pathway: Murrayanine inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 cells.[2][4]
-
AKT/mTOR and Raf/MEK/ERK Pathways: In oral squamous carcinoma cells (SCC-25), Murrayanine has been shown to deactivate the AKT/mTOR and Raf/MEK/ERK signaling pathways.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound, based on methodologies used for Murrayanine.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, SCC-25) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark and analyze by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins involved in signaling pathways.
-
Protein Extraction: Prepare protein lysates from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-p38, p-AKT, p-ERK).
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-cancer effects of Murrayanine.
Caption: Murrayanine-induced apoptotic pathway.
Caption: Inhibition of key signaling pathways by Murrayanine.
Caption: General experimental workflow.
Conclusion
While direct evidence for the anti-cancer effects of this compound is currently limited, the available data for the structurally similar compound Murrayanine provide a strong rationale for its investigation. The protocols and mechanistic insights presented in these application notes offer a foundational framework for researchers to design and conduct comprehensive studies on this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound and systematically evaluating its efficacy and mechanism of action in a panel of cancer cell lines and in vivo models.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retracted: Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retracted: Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
Murrayamine O: Application Notes for Potential Therapeutic Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayamine O is a novel cannabinol-skeletal carbazole alkaloid isolated from the root barks of Murraya euchrestifolia.[1] While specific biological data on this compound is currently limited, its unique chemical structure, combining features of both carbazole alkaloids and cannabinoids, suggests a strong potential for therapeutic applications. This document provides a comprehensive overview of putative therapeutic avenues, potential mechanisms of action, and detailed experimental protocols to guide future research into this promising compound. The information herein is extrapolated from studies on closely related carbazole alkaloids and cannabinoids, providing a foundational framework for the investigation of this compound.
Carbazole alkaloids derived from Murraya species have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[2][3] The "cannabinol-skeletal" feature of this compound strongly implies potential interaction with the endocannabinoid system, a key regulator of numerous physiological processes. This opens up the possibility of this compound acting as a modulator of cannabinoid receptors (CB1 and CB2), which are well-established targets for therapeutic intervention in a variety of diseases.[4][5]
Potential Therapeutic Applications
Based on the known bioactivities of related compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: As a potential anticancer agent.
-
Inflammatory Disorders: For the treatment of chronic inflammatory conditions.
-
Neurodegenerative Diseases: As a potential neuroprotective agent.
Data Presentation: Efficacy of Related Compounds
The following tables summarize quantitative data from studies on related carbazole alkaloids and cannabinoids to provide a benchmark for future studies on this compound.
Table 1: Cytotoxic Activity of Related Carbazole Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Murrayafoline A | HL-60 | 8.5 | [6] |
| Mahanine | Various | 1.8 - 10.2 | [7] |
| Euchrestifoline A | RSL | 0.04 (EC50) | [8] |
Table 2: Anti-inflammatory Activity of Cannabinoids and Related Compounds
| Compound | Assay | IC50 / Effect | Reference |
| Cannabidiol (CBD) | LPS-induced NO production in BV-2 microglia | Significant reduction | [9] |
| Murrayanine | LPS-induced NO production in BV-2 microglia | Significant inhibition | [2] |
| THC | TNF-α production | Potent inhibitor | [10] |
Table 3: Neuroprotective Activity of Cannabinoids
| Compound | Model | Effect | Reference |
| Cannabidiol (CBD) | In vitro and in vivo models of neuronal injury | Neuroprotection via multiple mechanisms | [5] |
| Δ9-THC | In vivo models of brain injury | Long-term cognitive neuroprotection at low doses | [11] |
Proposed Mechanisms of Action & Signaling Pathways
The cannabinol-skeletal structure of this compound suggests a mechanism of action involving the cannabinoid receptors CB1 and CB2. Activation of these G-protein coupled receptors can trigger a cascade of intracellular signaling events.[12][13]
Anticancer Effects
The potential anticancer activity of this compound may be mediated through the following pathways, as observed with other cannabinoids:[14][15][16]
-
Induction of Apoptosis: Activation of cannabinoid receptors can lead to the stimulation of the endoplasmic reticulum stress response and autophagy, ultimately triggering programmed cell death in cancer cells.[17]
-
Inhibition of Proliferation: Cannabinoids can arrest the cell cycle through the modulation of key regulatory proteins.[14]
-
Anti-Angiogenesis and Anti-Metastasis: Inhibition of tumor angiogenesis and a decrease in cancer cell migration and invasion are also reported mechanisms for cannabinoids.[16][18]
Anti-inflammatory Effects
The anti-inflammatory properties of this compound could be exerted through:[10][19][20]
-
Suppression of Pro-inflammatory Cytokines: Inhibition of the production and release of cytokines like TNF-α and IL-6.[20]
-
Inhibition of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Cannabinoids have been shown to inhibit its activation.
-
Induction of T-regulatory Cells: Promotion of an anti-inflammatory environment by inducing regulatory T-cells.[19]
Neuroprotective Effects
The potential neuroprotective actions of this compound may involve:[5][21]
-
Inhibition of Excitotoxicity: Cannabinoid CB1 receptor activation can inhibit the release of glutamate, a key neurotransmitter involved in excitotoxic neuronal death.[5]
-
Anti-inflammatory Action in the CNS: Suppression of microglial activation and the subsequent release of pro-inflammatory mediators.
-
Antioxidant Activity: Direct scavenging of reactive oxygen species to reduce oxidative stress.[5]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the therapeutic potential of this compound.
Protocol 1: Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound to human CB1 and CB2 receptors.
Principle: This is a competitive radioligand binding assay. The ability of this compound to displace a known high-affinity radiolabeled cannabinoid ligand from the CB1 and CB2 receptors is measured.
Materials:
-
Human CB1 and CB2 receptor membrane preparations (commercially available)
-
[³H]CP-55,940 (radioligand)
-
This compound (test compound)
-
WIN-55,212-2 (positive control)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the positive control in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (e.g., 0.5 nM [³H]CP-55,940), and 50 µL of the test compound or control.
-
Add 50 µL of the receptor membrane preparation (5-10 µg of protein).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptors and their role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. The dual neuroprotective–neurotoxic profile of cannabinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. Anticancer mechanisms of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Mechanism of Cannabinoids in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. premierneurologycenter.com [premierneurologycenter.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Murrayamine O using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayamine O, a carbazole alkaloid identified in plants of the Murraya genus, has garnered interest within the scientific community due to the diverse biological activities exhibited by this class of compounds.[1][2] Carbazole alkaloids from Murraya species have been reported to possess anti-inflammatory, antitumor, antimicrobial, and antioxidant properties.[3] Accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacological studies, and the development of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantitative analysis of such compounds in various matrices.[4][5]
This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The methodology is based on established analytical principles for the analysis of related carbazole alkaloids.[6][7]
Experimental Protocols
Sample Preparation
The following protocol outlines the extraction of this compound from plant material, a critical step for accurate quantification.
Materials and Reagents:
-
Air-dried and powdered plant material (e.g., leaves, stems of Murraya euchrestifolia)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethanol (95%)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Perform exhaustive extraction by refluxing with 95% aqueous ethanol.[3] Alternatively, maceration with acetone can be employed.[8]
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a dry residue.[3]
-
Suspend the dried extract in water and partition successively with dichloromethane to isolate the alkaloid fraction.[3]
-
Evaporate the dichloromethane fraction to dryness.
-
Reconstitute the final dried extract in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
HPLC Method
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of carbazole alkaloids.[9]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate buffer (pH adjusted to ~7.0) in a ratio of 85:15 (v/v) is a suitable starting point.[6][7]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength determined by the UV absorption maxima of this compound. Based on the pyranocarbazole skeleton, a wavelength in the range of 230-340 nm is expected to be appropriate.[3] For method development, scanning from 200-400 nm with a PDA detector is advised to determine the optimal wavelength.
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[10] Key validation parameters include:
-
Linearity: Analyze a series of at least five concentrations of a this compound standard to establish a linear relationship between concentration and peak area. The correlation coefficient (r²) should be > 0.999.[6][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These are typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).
-
Accuracy: Evaluate the recovery of the analyte by spiking a blank matrix with a known concentration of this compound standard. The recovery should ideally be between 98-102%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank, a standard, and a sample.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for a validated HPLC method for this compound, based on typical performance characteristics for similar carbazole alkaloids.[6][7][9]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 293 nm |
| Retention Time | ~ 6.5 min |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD %) | < 2% |
| Accuracy (Recovery %) | 98.5 - 101.2% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjbms.org [bjbms.org]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
Murrayamine O: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayamine O is a cannabinol-skeletal carbazole alkaloid isolated from the root bark of Murraya euchrestifolia. As a member of the carbazole alkaloid family, which is known for a wide range of biological activities including anti-inflammatory and cytotoxic effects, this compound presents a promising scaffold for drug discovery and development. This document provides an overview of the potential applications of this compound, along with detailed protocols for its investigation, based on studies of closely related analogs and the general biological activity of carbazole alkaloids from the Murraya genus. While specific quantitative data for this compound is limited in publicly available literature, the information on analogous compounds, such as Murrayanine, provides a strong basis for initiating research into its therapeutic potential.
Potential Applications in Drug Discovery
Carbazole alkaloids from Murraya species have demonstrated significant potential in several therapeutic areas:
-
Oncology: Many carbazole alkaloids exhibit potent cytotoxic activity against a variety of cancer cell lines. Research on the related compound, Murrayanine, has shown it induces cell cycle arrest and apoptosis in lung cancer cells, suggesting that this compound may possess similar anticancer properties[1][2].
-
Anti-inflammatory and Neuroprotective Agents: Several carbazole alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potential for the treatment of neuro-inflammatory conditions[3][4][5]. The mechanism often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of the closely related carbazole alkaloid, Murrayanine, and the general range of activity for other Murraya alkaloids. This data provides a valuable reference for designing experiments and interpreting results for this compound.
Table 1: Cytotoxicity Data for Murrayanine
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Murrayanine | A549 | Lung Adenocarcinoma | 9 µM | [1][2] |
Table 2: Anti-inflammatory Activity of Carbazole Alkaloids from Murraya tetramera
| Compound Class | Cell Line | Activity | IC50 Range | Reference |
| Carbazole Alkaloids | BV-2 (microglia) | Inhibition of NO production | 5.1 - 15.1 µM |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound, adapted from established methods for other carbazole alkaloids.
Cell Culture and Maintenance
-
Cell Lines:
-
A549 (Human Lung Carcinoma)
-
BV-2 (Murine Microglia)
-
-
Culture Medium:
-
A549: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
BV-2: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Change the medium every 2-3 days and subculture when cells reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
-
Materials:
-
96-well plates
-
A549 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the concentration of this compound.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit NO production in LPS-stimulated microglial cells.
-
Materials:
-
96-well plates
-
BV-2 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
-
-
Procedure:
-
Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
-
Materials:
-
6-well plates
-
A549 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
-
Signaling Pathway and Experimental Workflow Visualizations
Hypothesized Mechanism of Action of this compound
Based on studies of related carbazole alkaloids, this compound is hypothesized to exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways.
References
- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Murrayamine O and Related Carbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayamine O, a cannabinol-skeletal carbazole alkaloid isolated from Murraya euchrestifolia, belongs to a class of compounds that have garnered significant interest for their potential anticancer properties. While preclinical data specific to this compound is limited in publicly available, peer-reviewed literature, extensive research on structurally similar carbazole alkaloids from the Murraya genus, such as mahanine and girinimbine, provides a strong framework for its evaluation. These related compounds have demonstrated notable cytotoxic and apoptotic effects across a variety of cancer cell lines.
These application notes and protocols are designed to guide researchers in the preclinical assessment of this compound and other Murraya carbazole alkaloids. The methodologies and expected outcomes are based on published, credible studies of analogous compounds, offering a valuable starting point for in vitro investigation.
Disclaimer: Due to the retraction of a key study on "murrayanine" for reasons of data integrity, and the general scarcity of specific data for this compound, the quantitative data and mechanistic insights presented herein are derived from studies on other Murraya carbazole alkaloids and should be considered representative. Researchers are strongly encouraged to generate their own data for this compound.
Quantitative Data Summary: Cytotoxicity of Murraya Carbazole Alkaloids
The following table summarizes the in vitro efficacy of various carbazole alkaloids from Murraya species against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a key indicator of cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 Value |
| Mahanine | U937 | Human Leukemia | ~8.0 µM |
| MCF-7 | Breast Cancer | 14 ± 0.2 µM | |
| MDA-MB-231 | Breast Cancer | 21.5 ± 0.8 µM | |
| Girinimbine | HT-29 | Colorectal Adenocarcinoma | 4.79 ± 0.74 µg/mL |
| HepG2 | Hepatocellular Carcinoma | Induces apoptosis | |
| Murrayafoline A | - | - | Anti-neuroinflammatory |
| Mahanimbine | MCF-7 | Breast Cancer | ≤5.0 μg/mL[1] |
| HeLa | Cervical Cancer | ≤5.0 μg/mL[1] | |
| P388 | Murine Leukemia | ≤5.0 μg/mL[1] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in signaling pathways.
-
Procedure:
-
Protein Extraction: Treat cells with the test compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-9, Caspase-3, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the in vitro preclinical evaluation of Murraya carbazole alkaloids.
Caption: The proposed intrinsic (mitochondrial) pathway of apoptosis induced by Murraya carbazole alkaloids.
References
Troubleshooting & Optimization
Navigating the Labyrinth of Murrayamine O Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the challenging journey of synthesizing Murrayamine O, a cannabinol-skeletal carbazole alkaloid, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles. Drawing from established synthetic routes, this document provides detailed experimental protocols, quantitative data summaries, and logical workflows to anticipate and address challenges in the laboratory.
The total synthesis of this compound, a structurally complex natural product, presents a series of formidable challenges. Key difficulties arise in controlling stereochemistry during the crucial Lewis acid-catalyzed coupling of the carbazole nucleus with a chiral monoterpene, as well as achieving regioselectivity in the subsequent epoxidation and ring-opening reactions. This guide is designed to provide practical, actionable solutions to these and other issues that may be encountered.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems that may arise during the total synthesis of this compound, offering potential causes and recommended solutions.
1. Lewis Acid-Catalyzed Coupling Reaction
-
Question: The Lewis acid-catalyzed coupling between the carbazole intermediate and (-)-verbenol results in a low yield of the desired coupled product and the formation of a significant amount of an undesired isomer. How can I improve the diastereoselectivity and overall yield?
-
Answer: This is a critical and often challenging step in the synthesis. The formation of isomeric products is a known issue. Here are several factors to consider and optimize:
-
Lewis Acid Choice: The choice of Lewis acid is paramount. While various Lewis acids can catalyze this Friedel-Crafts-type alkylation, their efficiency and the resulting diastereoselectivity can vary significantly. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for this transformation. It is crucial to use a freshly opened or properly stored bottle of the reagent, as its activity can diminish with exposure to moisture.
-
Reaction Time and Temperature: The reaction time is a critical parameter. Shorter reaction times tend to favor the formation of the desired kinetic product. Prolonged reaction times can lead to the isomerization of the double bond in the terpene moiety, resulting in a thermodynamically more stable but undesired isomer. It is recommended to carefully monitor the reaction progress by thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can also enhance diastereoselectivity.
-
Stoichiometry of Reactants: The stoichiometry of the carbazole intermediate, (-)-verbenol, and the Lewis acid should be carefully controlled. An excess of either the carbazole or verbenol may lead to side reactions. The amount of Lewis acid should also be optimized; typically, a stoichiometric amount or a slight excess is used.
-
-
2. Epoxidation of the Alkene
-
Question: The epoxidation of the coupled product yields a mixture of diastereomers, and the separation of the desired epoxide is difficult. What can be done to improve the diastereoselectivity of the epoxidation?
-
Answer: Achieving high diastereoselectivity in the epoxidation of the complex alkene intermediate is a known challenge. The facial selectivity of the epoxidation agent is influenced by the steric environment around the double bond.
-
Choice of Epoxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation. The diastereomeric ratio of the resulting epoxides can be influenced by the reaction conditions.
-
Solvent and Temperature: The choice of solvent can impact the selectivity. Dichloromethane (DCM) is a standard solvent for m-CPBA epoxidations. Running the reaction at lower temperatures can sometimes improve diastereoselectivity, although it may require longer reaction times.
-
Purification Strategy: Careful column chromatography is often required to separate the diastereomeric epoxides. A thorough screening of different solvent systems for chromatography is recommended to achieve optimal separation.
-
-
3. Reductive Ring-Opening of the Epoxide
-
Question: The reductive ring-opening of the epoxide with lithium aluminum hydride (LAH) results in a mixture of regioisomers, with the desired this compound being the minor product. How can the regioselectivity of the ring-opening be improved?
-
Answer: The regioselectivity of the hydride attack on the epoxide is a significant challenge in the final step of the synthesis. The hydride can attack either of the two carbon atoms of the epoxide, leading to the formation of two different alcohols.
-
Understanding the Regioselectivity: The observed regioselectivity is often a result of competing electronic and steric factors. In some cases, the attack at the more sterically hindered position is favored due to electronic effects or chelation control.
-
Alternative Reducing Agents: While LAH is a powerful reducing agent, exploring other hydride sources could potentially alter the regioselectivity. For instance, sodium borohydride in the presence of certain additives, or other more specialized reducing agents, could be investigated.
-
Protecting Group Strategies: Although a protecting-group-free synthesis is elegant, the introduction of a directing group near the epoxide could potentially influence the regioselectivity of the hydride attack. This would, however, add extra steps to the synthesis.
-
Separation of Isomers: As with the epoxidation step, the final products often require careful purification by column chromatography to isolate the desired this compound from its regioisomer.
-
-
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the total synthesis of this compound, based on reported literature. These values can serve as a benchmark for researchers to evaluate the success of their own experiments.
| Step | Reagents and Conditions | Typical Yield (%) |
| 1. Synthesis of Carbazole Intermediate | (Details for the synthesis of the initial carbazole moiety) | (Varies) |
| 2. Lewis Acid-Catalyzed Coupling | Carbazole intermediate, (-)-verbenol, BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | 40-50 |
| 3. Epoxidation | Coupled product, m-CPBA, CH₂Cl₂, 0 °C to rt | 85-95 (combined) |
| 4. Reductive Ring-Opening | Epoxide, LiAlH₄, THF, 0 °C to rt | 35-45 |
Key Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Coupling of Carbazole Intermediate with (-)-Verbenol
-
To a solution of the carbazole intermediate (1.0 eq) and (-)-verbenol (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time determined by TLC monitoring (typically 1-2 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Epoxidation of the Coupled Alkene
-
To a solution of the coupled alkene (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portionwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Separate the resulting diastereomeric epoxides by careful column chromatography on silica gel.
Protocol 3: Reductive Ring-Opening of the Epoxide
-
To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of the purified epoxide (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, a 15% aqueous solution of sodium hydroxide (NaOH), and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizing the Synthetic Pathway
To aid in understanding the logical flow of the total synthesis of this compound, the following diagrams illustrate the overall retrosynthetic analysis and the key forward synthetic steps.
Technical Support Center: Optimizing Murrayamine O Synthesis
Welcome to the technical support center for the synthesis of Murrayamine O. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and efficiency of their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data, and experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound? A1: The most established and enantiospecific total synthesis of this compound involves a highly diastereoselective Lewis acid-catalyzed Friedel-Crafts type alkylation. This key step couples a carbazole derivative, typically 1-hydroxy-2-methyl-9H-carbazole, with a commercially available chiral monoterpene, such as (-)-cis-verbenol.[1] Subsequent steps involve diastereoselective epoxidation of the resulting olefin followed by a regioselective opening of the epoxide ring to yield the final product.[1]
Q2: What are the critical factors influencing the yield of the key coupling reaction? A2: The yield and diastereoselectivity of the Lewis acid-catalyzed coupling of the carbazole and verbenol are highly sensitive to several factors:
-
Choice and Stoichiometry of Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst. Its concentration is critical; catalytic amounts (e.g., 20 mol%) favor the desired kinetic product, while higher amounts can lead to undesired isomerization.[1][2]
-
Reaction Time: This is a very fast reaction. Short reaction times (approx. 15 minutes) are crucial to isolate the kinetic product before it isomerizes to the more thermodynamically stable but undesired Δ⁸-isomer.[1][2]
-
Purity of Reagents: As with most catalytic reactions, the purity of the carbazole, verbenol, and solvent is paramount. Trace amounts of water can deactivate the Lewis acid catalyst.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture contamination and potential side reactions.
Q3: Which analytical techniques are recommended for monitoring the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the consumption of starting materials and the formation of the product. Due to the potential for isomerization, it is advisable to quickly analyze the reaction mixture. For more detailed analysis and to check for isomeric purity, ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, are recommended for analyzing the crude reaction mixture and purified products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical Lewis acid-catalyzed coupling step.
Issue 1: Low or No Yield of the Coupled Product
-
Q: My coupling reaction between 1-hydroxy-2-methyl-9H-carbazole and (-)-cis-verbenol has a very low yield. What are the likely causes?
-
A: This is a common issue that can often be traced back to the catalyst activity or reagent quality.
-
Inactive Lewis Acid: BF₃·OEt₂ is highly sensitive to moisture. Ensure it is fresh, properly stored, and added to a scrupulously dry reaction flask under an inert atmosphere. Using a recently opened bottle or a redistilled reagent is recommended.
-
Wet Solvent/Reagents: Ensure all glassware is oven-dried or flame-dried before use. The solvent (e.g., Dichloromethane) must be anhydrous. Dry starting materials, especially the carbazole, under vacuum before use.
-
Insufficient Catalyst: While excess catalyst can be detrimental, too little may result in an incomplete reaction. Ensure accurate measurement of the 20 mol% catalyst loading.
-
Low Reaction Temperature: While the reaction proceeds at room temperature, very low ambient temperatures could slow the reaction rate. Ensure the reaction is run at a standard room temperature (20-25 °C).
-
-
Issue 2: Formation of an Isomeric Impurity
-
Q: I have obtained a good yield, but my NMR analysis shows a significant amount of an undesired isomer along with my target product.
-
A: This strongly suggests that the initial kinetic product has isomerized to the more thermodynamically stable Δ⁸-isomer.
-
Reaction Time is Too Long: This is the most probable cause. The desired product forms within 15 minutes. Exceeding this time allows the Lewis acid to catalyze the isomerization of the double bond.[1] Quench the reaction promptly after the starting material is consumed as per TLC analysis.
-
Excessive Catalyst: Using a higher concentration of BF₃·OEt₂ (e.g., 50 mol% or more) can accelerate the rate of isomerization to the undesired thermodynamic product.[1] Verify the stoichiometry of your catalyst.
-
High Temperature: Running the reaction at elevated temperatures can provide the energy needed to overcome the activation barrier for isomerization. The reaction should be performed at room temperature.
-
-
Issue 3: Poor Diastereoselectivity in the Final Steps
-
Q: The final epoxide ring-opening step is yielding a mixture of diastereomers, leading to low yields of this compound.
-
A: The regioselectivity of the epoxide opening is crucial and can be influenced by the choice of reducing agent and reaction conditions.
-
Incorrect Reducing Agent: Lithium aluminum hydride (LAH) is reported to be effective for this transformation.[1] Other reducing agents may exhibit different regioselectivity.
-
Steric Hindrance: The hydride attack from LAH is sensitive to steric factors. The stereochemistry of the preceding epoxidation step dictates the conformation of the epoxide, which in turn influences the direction of hydride attack. Ensure the epoxidation step is clean and yields the correct diastereomer.[1]
-
-
Quantitative Data Summary
The following tables summarize the critical parameters for the key Lewis acid-catalyzed coupling step, based on the synthesis reported by Dethe et al.
Table 1: Effect of Lewis Acid Stoichiometry and Reaction Time on Product Formation
| Entry | Lewis Acid | Catalyst Loading (mol%) | Time (min) | Product(s) | Yield (%) | Reference |
| 1 | BF₃·OEt₂ | 20 | 15 | Desired Kinetic Product (Pentacyclic Core 9 ) | 79 | [1] |
| 2 | BF₃·OEt₂ | 50 | 60 | Isomerized Thermodynamic Product (14 ) | 70 | [1] |
Experimental Protocols
Key Experiment: Lewis Acid-Catalyzed Diastereoselective Coupling
This protocol is based on the enantiospecific total synthesis of this compound by D. H. Dethe, et al.[1]
Materials:
-
1-Hydroxy-2-methyl-9H-carbazole (1 equiv)
-
(-)-cis-Verbenol (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an Argon atmosphere, add 1-hydroxy-2-methyl-9H-carbazole (1 equiv) and anhydrous DCM.
-
Add (-)-cis-verbenol (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.2 equiv) dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction closely using TLC. The reaction is typically complete within 15 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic core as a single diastereomer (Reported Yield: 79%).[1]
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: High-level synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of Murrayamine O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Murrayamine O from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for isolating this compound?
This compound is a cannabinol-skeletal carbazole alkaloid that has been isolated from the root barks of Murraya euchrestifolia[1][2][3]. Other Murraya species, such as Murraya koenigii, are also rich sources of various carbazole alkaloids and may contain this compound[4][5][6].
Q2: What are the general steps for purifying this compound from a crude extract?
The purification process for this compound, like other carbazole alkaloids, typically involves the following stages:
-
Extraction: The dried and powdered plant material (root bark) is extracted with organic solvents to obtain a crude extract.
-
Acid-Base Extraction: This step selectively separates the basic alkaloids from other non-alkaloidal compounds in the crude extract.
-
Chromatographic Purification: Column chromatography is commonly used to separate individual alkaloids. This may be followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q3: What solvents are typically used for the initial extraction of carbazole alkaloids?
A range of solvents can be used for the initial extraction. Common choices include petroleum ether, hexane, chloroform, dichloromethane, acetone, and methanol[7][8]. The selection of solvent depends on the polarity of the target compounds and the desire to minimize the co-extraction of impurities. A sequential extraction with solvents of increasing polarity is often employed.
Q4: How does acid-base extraction work for alkaloid purification?
Acid-base extraction is a liquid-liquid extraction technique that relies on the basic nature of alkaloids[9][10][11]. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic alkaloids react with the acid to form water-soluble salts, which move into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then made alkaline, converting the alkaloid salts back to their free base form, which can then be extracted with an organic solvent.
Q5: What type of chromatography is most effective for this compound purification?
Silica gel column chromatography is a widely used and effective method for the initial separation of carbazole alkaloids from the crude extract[4][7][12]. For final purification and to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often necessary, particularly if isomers are present[13][14][15][16].
Experimental Protocols
Protocol 1: Extraction and Acid-Base Partitioning of this compound
This protocol outlines the initial extraction and separation of alkaloids from the root bark of Murraya euchrestifolia.
Materials:
-
Dried and powdered root bark of Murraya euchrestifolia
-
Methanol
-
Hexane
-
Chloroform
-
5% Hydrochloric acid (HCl) solution
-
Ammonium hydroxide (NH₄OH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate 1 kg of the powdered root bark in 5 L of methanol for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in 1 L of 5% HCl and partition it with 3 x 1 L of hexane to remove non-polar impurities. Discard the hexane layers.
-
Adjust the pH of the acidic aqueous layer to approximately 9-10 with ammonium hydroxide.
-
Extract the alkaline aqueous solution with 3 x 1 L of chloroform. The free alkaloid bases will move into the chloroform layer.
-
Combine the chloroform extracts and wash them with distilled water.
-
Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the separation of this compound from the crude alkaloid extract using silica gel column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for visualization
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of the eluate and monitor the separation using TLC.
-
Combine fractions containing the compound with the same Rf value as the this compound standard (if available) or fractions with similar spot patterns.
-
Evaporate the solvent from the combined fractions to obtain the partially purified this compound.
Data Presentation
Table 1: Typical Yields of Carbazole Alkaloids from Murraya Species
| Carbazole Alkaloid | Plant Source | Yield (mg/g of dry weight) | Reference |
| Koenine-I | Murraya koenigii leaves | 0.097-1.222 | [17] |
| Murrayamine A | Murraya koenigii leaves | 0.092-5.014 | [17] |
| Koenigine | Murraya koenigii leaves | 0.034-0.661 | [17] |
| Koenimbidine | Murraya koenigii leaves | 0.010-1.673 | [17] |
| Koenimbine | Murraya koenigii leaves | 0.013-7.336 | [17] |
| O-methylmurrayamine A | Murraya koenigii leaves | 0.010-0.310 | [17] |
| Girinimbine | Murraya koenigii leaves | 0.010-0.114 | [17] |
| Mahanine | Murraya koenigii leaves | 0.049-5.288 | [17] |
Note: The yield of this compound may vary depending on the plant source, geographical location, and extraction method. The values in the table are for related carbazole alkaloids and serve as a general reference.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude alkaloid extract | Incomplete extraction of plant material. | - Ensure the plant material is finely powdered. - Increase the extraction time or perform multiple extractions. - Consider using a different extraction solvent or a sequence of solvents with varying polarities. |
| Emulsion formation during acid-base extraction | High concentration of surfactants or particulate matter in the extract. | - Add a small amount of a saturated NaCl solution (brine) to break the emulsion. - Centrifuge the mixture to separate the layers. - Filter the entire mixture through a bed of Celite. |
| Poor separation on the silica gel column | Inappropriate solvent system. Column overloading. Improper column packing. | - Optimize the solvent system using TLC with different solvent combinations to achieve better separation of spots. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Co-elution of impurities with this compound | Similar polarities of this compound and impurities. | - Use a shallower solvent gradient during column chromatography. - Employ a different stationary phase, such as alumina. - Perform a subsequent purification step using preparative HPLC with a different solvent system or column chemistry. |
| Degradation of this compound during purification | Exposure to light, heat, or extreme pH. | - Protect the sample from light by using amber-colored glassware or wrapping containers in aluminum foil. - Avoid high temperatures during solvent evaporation by using a rotary evaporator at a moderate temperature. - Neutralize the pH of the alkaloid solution as soon as possible after acid-base extraction. - Store purified this compound at low temperatures (-20°C) under an inert atmosphere if possible[18][19][20][21]. |
Visualizations
Caption: Workflow for the Purification of this compound.
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. banglajol.info [banglajol.info]
- 5. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 10. prezi.com [prezi.com]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. africaresearchconnects.com [africaresearchconnects.com]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Murrayamine O for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing Murrayamine O and other carbazole alkaloids in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other carbazole alkaloids.[1][2] Prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture medium to achieve the desired final concentrations.
Q2: What is a safe final concentration of DMSO in my cell culture?
A2: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines and should not exceed this level.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your cells.
Q3: I observed precipitation when diluting my this compound stock solution in the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like carbazole alkaloids. Here are several troubleshooting steps:
-
Use a serial dilution approach: Instead of a single large dilution, perform several intermediate dilutions in pre-warmed culture medium. This gradual decrease in DMSO concentration can help maintain solubility.[3]
-
Pre-warm your media: Adding the compound-DMSO solution to pre-warmed (e.g., 37°C) cell culture media can enhance solubility.[3]
-
Increase mixing efficiency: Ensure thorough and rapid mixing by gently vortexing or swirling the medium immediately after adding the compound solution.[3]
-
Consider a lower stock concentration: Preparing a lower concentration stock solution in DMSO may resolve the issue. However, this will necessitate adding a larger volume to your culture, so be mindful of the final DMSO percentage.[3]
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | The compound is hydrophobic and precipitating in the aqueous culture medium. | 1. Follow the troubleshooting steps outlined in FAQ Q3.[3]2. Consider using a co-solvent like propylene glycol, but ensure to perform thorough vehicle controls.[3] |
| High Variability in Experimental Results | Inconsistent dissolution of the compound in the culture medium. | 1. Ensure the stock solution is fully dissolved before each use by vortexing.2. Prepare fresh dilutions for each experiment. |
| Unexpected Cytotoxicity in Control Group | The final concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the final DMSO concentration is below 0.1%.[1]2. Perform a dose-response experiment with the solvent alone to determine the toxicity threshold for your specific cell line. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of carbazole alkaloids on cancer cells.[1][2]
1. Cell Seeding:
- Seed cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well.[2]
- Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution with culture medium to achieve final concentrations ranging from 0 to 200 µM. Ensure the final DMSO concentration does not exceed 0.1%.[1]
- Replace the medium in each well with 100 µL of the prepared drug dilutions.
- Incubate the plates for 24 to 48 hours.[1]
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
- Carefully remove the medium.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate cell viability as a percentage of the control (untreated cells).
- Determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for quantifying apoptosis induced by carbazole alkaloids.[1]
1. Cell Treatment:
- Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).[1]
2. Cell Harvesting:
- Harvest the cells by trypsinization.
- Wash with cold PBS and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
3. Staining:
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.[1]
4. Incubation:
- Incubate the cells in the dark for 15 minutes at room temperature.[1]
5. Analysis:
- Add 400 µL of 1X Annexin V binding buffer to each sample.
- Analyze immediately by flow cytometry.[1]
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Troubleshooting logic for compound precipitation in in vitro assays.
References
Technical Support Center: Optimizing Murrayamine O Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of Murrayamine O in cytotoxicity studies. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related carbazole alkaloids isolated from the Murraya genus to offer valuable insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
This compound is a carbazole alkaloid isolated from plants of the Murraya genus, such as Murraya euchrestifolia.[1] Alkaloids from this genus are a significant area of interest in cancer research due to their demonstrated cytotoxic (cell-killing) activities against various cancer cell lines.[2][3][4][5]
Q2: What is the likely mechanism of action for this compound's cytotoxicity?
While specific studies on this compound's mechanism of action are not widely available, research on the closely related carbazole alkaloid, murrayanine, provides strong indications. Murrayanine has been shown to induce apoptosis (programmed cell death) in cancer cells. This process involves the activation of key executioner proteins, caspase-9 and caspase-3, and is associated with an increase in reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. Furthermore, murrayanine can cause cell cycle arrest, preventing cancer cells from proliferating. It is highly probable that this compound exerts its cytotoxic effects through a similar apoptotic pathway.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Without a specific IC50 value for this compound, determining a starting concentration requires a rational approach based on data from related compounds. As shown in the table below, IC50 values for other Murraya alkaloids can range from low micromolar to higher concentrations depending on the cell line and the specific alkaloid. A sensible starting point would be a broad concentration range, for instance, from 0.1 µM to 100 µM, to empirically determine the effective concentration for your specific cell line.
Q4: How should I prepare a stock solution of this compound?
This compound, like many carbazole alkaloids, is expected to have low aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[6][7]
-
Procedure:
-
Dissolve the powdered this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations for your experiment, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observed cytotoxicity, even at high concentrations. | 1. Compound Precipitation: this compound may have precipitated out of the culture medium due to its low aqueous solubility. 2. Incorrect Concentration Calculation: Errors in calculating the dilutions from the stock solution. 3. Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this particular alkaloid. | 1. Visually inspect the wells for any precipitate after adding the compound. Prepare fresh dilutions and ensure the final DMSO concentration is minimal. Consider using a solubilizing agent if precipitation persists. 2. Double-check all calculations for serial dilutions. 3. Test this compound on a different, well-characterized cancer cell line known to be sensitive to other chemotherapeutic agents. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Incomplete Compound Solubilization: The compound was not fully dissolved in the medium before being added to the wells. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. | 1. Ensure the cell suspension is homogenous before seeding. Pipette carefully and consistently. 2. Vortex the diluted compound solution thoroughly before adding it to the cells. 3. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity. |
| Interference with Colorimetric Assays (e.g., MTT). | 1. Direct Reduction of Assay Reagent: Some natural compounds can directly reduce the MTT reagent, leading to a false-positive signal (higher apparent viability). 2. Color Interference: If this compound solutions have a strong color, this can interfere with absorbance readings. | 1. Run a cell-free control by adding this compound to the culture medium without cells and performing the MTT assay. If a color change occurs, consider using an alternative cytotoxicity assay that is not based on metabolic reduction, such as a lactate dehydrogenase (LDH) release assay or a fluorescent dye-based assay. 2. Include a blank control containing only the medium and the corresponding concentration of this compound to subtract the background absorbance. |
Data Presentation
Table 1: Comparative Cytotoxicity of Murraya Carbazole Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | N/A | |
| Murrayanine | A549 (Human Lung Adenocarcinoma) | 9 | |
| O-methylmurrayamine A | DLD-1 (Human Colon Adenocarcinoma) | 17.9 | [4] |
| Murrayazoline | DLD-1 (Human Colon Adenocarcinoma) | 5.7 | [4] |
| Mahanine | CLS-354 (Human Oral Squamous Carcinoma) | ~5.0 µg/mL | [3] |
| Isomahanine | CLS-354 (Human Oral Squamous Carcinoma) | ~5.0 µg/mL | [3] |
| Mahanimbine | MCF-7 (Human Breast Adenocarcinoma) | ≤5.0 µg/mL | [3][9] |
| HeLa (Human Cervical Adenocarcinoma) | ≤5.0 µg/mL | [3] | |
| P388 (Murine Leukemia) | ≤5.0 µg/mL | [3][9] |
Note: The absence of a specific IC50 value for this compound in the scientific literature necessitates a dose-response experiment to determine its potency in the cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Postulated apoptotic pathway induced by this compound.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Variability in Murrayamine O Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in bioassays involving Murrayamine O, a cannabinol-skeletal carbazole alkaloid from the Murraya genus. While specific bioassay data for this compound is limited in public literature, this guide leverages information on structurally related carbazole alkaloids and common bioassay methodologies to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of this compound?
A1: While direct studies on this compound are scarce, other carbazole alkaloids isolated from Murraya species have demonstrated a range of biological activities. These include cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4] Therefore, it is reasonable to hypothesize that this compound may exhibit similar properties.
Q2: Which bioassays are most relevant for testing this compound?
A2: Based on the known activities of related compounds, the following bioassays are highly relevant for characterizing the biological effects of this compound:
-
Cytotoxicity Assays: To determine the potential of this compound to kill or inhibit the proliferation of cancer cells. Commonly used methods include the MTT, XTT, and neutral red uptake assays.[2][3][4]
-
Anti-inflammatory Assays: To assess the ability of this compound to reduce inflammation. A common in vitro method is the Griess assay, which measures nitric oxide (NO) production in stimulated macrophages.[1][5]
-
Antioxidant Assays: To evaluate the capacity of this compound to neutralize free radicals. Common chemical-based assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][6][7][8]
Q3: What does the "cannabinol-skeletal" structure of this compound suggest about its potential mechanism of action?
A3: The "cannabinol-skeletal" designation suggests a structural similarity to cannabinoids like cannabinol (CBN).[9] CBN is known to have analgesic and anti-inflammatory properties and interacts with cannabinoid receptors (CB1 and CB2).[10] This structural feature suggests that this compound could potentially exert its effects through the endocannabinoid system, a hypothesis that warrants further investigation through receptor binding or functional assays.
Troubleshooting Guides for Common Bioassays
Variability in bioassay results can arise from multiple sources, ranging from sample preparation to data analysis. Below are troubleshooting guides for common assays relevant to this compound research.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Its variability is a common challenge for researchers.
Troubleshooting Table for MTT Assay Variability
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously. | |
| Incomplete formazan solubilization | Ensure the solubilization solution is thoroughly mixed in each well. Incubate for a sufficient time to dissolve all formazan crystals. | |
| Low signal or poor dose-response | Insufficient cell number | Optimize cell seeding density for your specific cell line. |
| Incorrect incubation times | Optimize incubation times for both drug treatment and MTT reagent. | |
| Compound precipitation | Visually inspect wells for precipitate. If present, consider using a different solvent or reducing the compound concentration. | |
| High background | Contamination (bacterial or yeast) | Regularly test cell cultures for contamination. Use aseptic techniques. |
| Phenol red in media | Use phenol red-free media if it interferes with absorbance readings. | |
| Compound interference | Run a control with the compound in cell-free media to check for direct reduction of MTT. |
Experimental Workflow for Troubleshooting MTT Assay Variability
Anti-inflammatory Assays (e.g., Griess Assay for Nitric Oxide)
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable metabolite of nitric oxide (NO).
Troubleshooting Table for Griess Assay Variability
| Problem | Potential Cause | Recommended Solution |
| High background in control wells | Contamination of cell culture | Test for and eliminate mycoplasma and other contaminants. |
| Phenol red interference | Use phenol red-free culture medium. | |
| Griess reagent instability | Prepare Griess reagent fresh before each use and protect from light. | |
| Low or no NO signal after stimulation | Inactive stimulating agent (e.g., LPS) | Use a new batch of LPS and ensure proper storage and handling. |
| Insufficient cell stimulation time | Optimize the incubation time for cell stimulation. | |
| Cell line does not produce sufficient NO | Use a positive control cell line known to produce high levels of NO (e.g., RAW 264.7 macrophages). | |
| Inconsistent results | Pipetting errors | Ensure accurate pipetting of standards and samples. Use a multichannel pipette where appropriate. |
| Timing of absorbance reading | Read absorbance within the recommended time frame after adding the Griess reagent. | |
| Compound interference | Test the effect of this compound on the Griess reagent in a cell-free system. |
Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)
The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Troubleshooting Table for DPPH Assay Variability
| Problem | Potential Cause | Recommended Solution |
| High variability in replicate readings | Inaccurate pipetting | Calibrate pipettes and ensure proper mixing of solutions. |
| Instability of DPPH radical | Prepare fresh DPPH solution for each experiment and protect from light. | |
| Temperature fluctuations | Perform the assay at a constant temperature. | |
| Low scavenging activity | Compound insolubility | Ensure this compound is fully dissolved in the reaction solvent. |
| Insufficient incubation time | Optimize the reaction time for the compound and DPPH. | |
| Low compound concentration | Test a wider range of concentrations. | |
| Color interference from the sample | This compound has inherent color | Run a sample blank (compound without DPPH) and subtract its absorbance from the test sample reading. |
Detailed Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Griess Assay for Nitric Oxide Production
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24- or 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, then stimulate with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Potential Signaling Pathways
Given the structural characteristics of this compound and the activities of related alkaloids, several signaling pathways may be involved in its mechanism of action.
Potential Signaling Pathways for this compound
This guide provides a starting point for troubleshooting variability in this compound bioassays. Researchers should always optimize assay conditions for their specific experimental setup and consider the unique properties of this and other natural product-derived compounds.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant capacity and antimutagenic potential of Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Capacity and Antimutagenic Potential of Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidative activity of carbazoles from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Murrayamine O Sample Preparation for NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murrayamine O. The following information is designed to address specific issues that may be encountered during sample preparation for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for NMR analysis?
A1: Based on the high solubility of the parent compound, carbazole, in dimethyl sulfoxide (DMSO), the recommended solvent for this compound is deuterated DMSO (DMSO-d6).[1] Many carbazole alkaloids exhibit good solubility in this solvent.[2] Chloroform-d (CDCl3) can also be tested, but solubility may be lower. Always test solubility with a small amount of material before preparing the full sample.[3]
Q2: What is the optimal concentration of this compound for a standard ¹H NMR spectrum?
A2: For a standard ¹H NMR spectrum on a modern spectrometer (400 MHz and above), a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]
Q3: My NMR spectrum shows broad peaks. What are the potential causes and solutions?
A3: Broad peaks in an NMR spectrum can be caused by several factors:
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and result in broadened lineshapes in ¹H spectra.[4] Try diluting your sample.
-
Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to broad signals.[5] It is crucial to filter your sample before transferring it to the NMR tube.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.[4] Ensure all glassware is thoroughly cleaned and consider the purity of your isolated compound.
-
Poor Shimming: The spectrometer's magnetic field may not be sufficiently homogenous. This is an instrument-specific issue that may require manual shimming.
Q4: I am observing a low signal-to-noise ratio in my spectrum. How can I improve it?
A4: A low signal-to-noise ratio can be addressed by:
-
Increasing Sample Concentration: If solubility allows, increasing the amount of this compound in your sample will directly improve the signal strength.[4]
-
Increasing the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the signal-to-noise requires quadrupling the acquisition time.
-
Using a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better sensitivity and resolution.
-
Checking Probe Tuning: Ensure the NMR probe is properly tuned and matched for your specific sample and solvent.
Q5: Are there any known stability issues with this compound in common NMR solvents?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | This compound may have limited solubility in the chosen solvent. | Start by testing solubility in DMSO-d6.[1] If solubility is still an issue, gentle warming or sonication of the sample in a separate vial before transferring to the NMR tube may help. Ensure the solvent is of high purity. |
| Presence of Impurity Peaks | The sample may contain residual solvents from isolation or other contaminants. | Review the isolation and purification steps. Common contaminants include grease, plasticizers from tubing, and solvents used in chromatography. Reference tables of common NMR impurities can help identify these peaks. |
| Inaccurate Integrations | Overlapping peaks or poor baseline. | Use a higher field spectrometer for better signal dispersion. If peaks are still overlapping, 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment. Ensure the baseline is properly corrected before integration. |
| Distorted Peak Shapes | Poor shimming or presence of solids. | Re-shim the spectrometer. If the problem persists, filter the sample again to remove any particulate matter that may have formed after the initial preparation.[5] |
Experimental Protocol: Preparation of this compound for NMR Analysis
This protocol outlines the steps for preparing a high-quality this compound sample for NMR analysis.
-
Sample Weighing: Accurately weigh 5-25 mg of purified this compound into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d6) to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, the vial can be gently warmed or placed in an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure there are no suspended particles.
-
Filtration: Prepare a filter by placing a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution through the plug directly into a clean, high-quality 5 mm NMR tube.[5]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Mixing: Invert the NMR tube several times to ensure the solution is homogeneous.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Visualizations
Caption: Workflow for preparing a this compound sample for NMR analysis.
Caption: Decision tree for troubleshooting common NMR spectral issues.
References
Technical Support Center: Overcoming Resistance to Murrayamine O
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding potential resistance to the carbazole alkaloid, Murrayamine O, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a carbazole alkaloid, a class of natural compounds investigated for their anticancer properties.[1][2] Its mechanism of action, like other related carbazole alkaloids, is believed to involve the induction of apoptosis (programmed cell death).[3][4] Studies on similar compounds show this is often achieved by increasing intracellular Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization, the release of cytochrome C, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3).[1][4] Some carbazole alkaloids can also induce cell cycle arrest, typically at the G2/M phase, and downregulate survival pathways like Akt/mTOR.[1][3]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to natural product-derived anticancer agents, including other carbazole alkaloids, typically involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[5][6]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), which raises the threshold for triggering cell death.[1][7]
-
Enhanced Antioxidant Response: Increased expression of antioxidant enzymes that can neutralize the drug-induced ROS, thereby mitigating its cytotoxic effects.
-
Alteration of Drug Target: Although less common for agents with broad mechanisms, mutations in a specific molecular target could confer resistance.
Q3: At what concentration should I expect to see an effect from this compound?
The effective concentration, or IC50 (the concentration required to inhibit 50% of cell growth), varies significantly depending on the cancer cell line. Published data for related pyranocarbazole alkaloids demonstrate a wide range of activity. For example, O-methylmurrayamine A showed an IC50 of 17.9 µM in DLD-1 colon cancer cells.[3][8] It is crucial to determine the IC50 empirically in your specific cell line of interest by performing a dose-response curve.
Troubleshooting Guides
Issue 1: Decreased or No Response to this compound Treatment
Question: My cells, which were previously sensitive to this compound, now require a much higher concentration to achieve the same level of cytotoxicity. How can I confirm and characterize this potential resistance?
Answer: A decrease in sensitivity is the primary indicator of acquired resistance. To systematically investigate this, follow the troubleshooting workflow below. This process involves confirming the resistance phenotype, investigating common mechanisms, and characterizing the resistant cell line.
References
- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Murrayamine O Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter stability issues or unexpected degradation of Murrayamine O during their experiments. The following information is intended to help troubleshoot these issues and guide the identification of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound standard over time. What could be the cause?
A1: A decrease in the concentration of this compound suggests that the compound may be degrading. Like many natural products, this compound, a cannabinol-skeletal carbazole alkaloid, can be sensitive to environmental conditions. Degradation can be triggered by several factors, including:
-
Exposure to Light (Photodegradation): Many complex organic molecules are susceptible to degradation upon exposure to UV or even visible light.
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: The stability of a compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolytic degradation or isomerization.
-
Oxidation: Exposure to air (oxygen) or the presence of oxidizing agents can lead to oxidative degradation of the molecule.
-
Incompatible Solvents or Excipients: The compound may react with certain solvents or other components in a formulation.
To minimize degradation, it is recommended to store this compound, both in solid form and in solution, protected from light, at a low temperature (e.g., 4°C or -20°C), and under an inert atmosphere if possible.
Q2: What are the likely degradation products of this compound?
A2: Currently, there is no specific published data detailing the degradation products of this compound. However, based on its chemical structure (a carbazole alkaloid with a cannabinol skeleton), we can hypothesize potential degradation pathways and products. These may include:
-
Oxidative Products: The aromatic rings and the pyran ring in the cannabinol skeleton are susceptible to oxidation. This could lead to the formation of hydroxylated derivatives, quinones, or ring-opened products. For example, similar to how Δ⁹-THC oxidizes to cannabinol (CBN), the pyran ring of this compound could undergo oxidative changes.
-
Isomerization Products: Under acidic conditions, cannabinoids can undergo isomerization. It is possible that the stereochemistry of this compound could change, or that rearrangements of the pyran ring could occur.
-
Photodegradation Products: Exposure to light could lead to a variety of complex reactions, including cyclizations, dimerizations, or cleavage of bonds.
-
Hydrolytic Products: While less likely for the core structure, if any ester or ether linkages were present as substituents (which is not the case for the parent this compound), they would be susceptible to hydrolysis.
Identifying the specific degradation products requires experimental analysis.
Q3: How can I identify the degradation products of this compound in my sample?
A3: The identification of unknown degradation products typically involves a combination of chromatographic separation and spectroscopic detection. This process is often referred to as "impurity profiling." The recommended approach is to use hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy.[1][2][3] The most powerful and commonly used techniques include:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): This is the primary tool for identifying degradation products. It separates the components of your sample, and the mass spectrometer provides the molecular weight of each component. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules, providing structural information.
-
Gas Chromatography with Mass Spectrometry (GC-MS): This technique can be used if the degradation products are volatile or can be made volatile through derivatization.
-
Liquid Chromatography with a Photodiode Array Detector (LC-PDA): This provides the UV-Vis spectrum of each separated peak, which can give clues about the chromophores present in the degradation products and help in comparing them to the parent compound.
To confirm the structure of a significant degradation product, it may be necessary to isolate it using preparative HPLC and then analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How can I determine the degradation pathway of this compound?
A4: To establish a degradation pathway, you would typically perform a "forced degradation" or "stress testing" study.[4][5] This involves intentionally subjecting this compound to harsh conditions to accelerate its degradation and generate the degradation products.[4][6] The goal is to achieve a target degradation of 5-20%.[6] By analyzing the samples at different time points under various stress conditions, you can identify the primary, secondary, and tertiary degradation products and piece together the degradation pathway.
Quantitative Data Summary
As there is no published quantitative data on the degradation of this compound, the following table provides a template for how you might structure the results from a forced degradation study.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Product(s) (Peak Area %) |
| 0.1 M HCl | 24 hours | 60°C | 85.2% | DP1 (8.5%), DP2 (4.1%) |
| 0.1 M NaOH | 24 hours | 60°C | 92.5% | DP3 (5.2%) |
| 3% H₂O₂ | 24 hours | 25°C | 78.9% | DP4 (12.3%), DP5 (5.6%) |
| Heat (Solid) | 48 hours | 80°C | 98.1% | DP6 (1.1%) |
| Photostability (Solution) | 24 hours | 25°C | 89.7% | DP7 (6.8%) |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a typical forced degradation study to investigate the stability of this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or UPLC system with PDA and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
For solid-state stability, place a known amount of solid this compound in an oven at 80°C.
-
For solution stability, incubate a solution of this compound in methanol at 60°C.
-
Analyze samples at 24 and 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after 24 hours.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: Identification of Degradation Products by LC-MS/MS
Objective: To separate and identify the potential degradation products generated from the forced degradation study.
Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense ions in a survey scan are selected for fragmentation (MS/MS).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate fragment ions.
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control (unstressed) sample to identify new peaks corresponding to degradation products.
-
Examine the mass spectra of the degradation product peaks to determine their exact mass and calculate their molecular formula.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the degradation products. Compare the fragmentation of the degradation products to that of the parent this compound to identify structural modifications.
Visualizations
Caption: Workflow for investigating and identifying degradation products.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Managing Impurities in Synthetic Murrayamine O
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in the synthesis of Murrayamine O. The information is designed to assist researchers in identifying, controlling, and removing common impurities encountered during synthetic procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly following the synthetic route described by Dethe et al., which involves a Lewis acid-catalyzed coupling of a carbazole derivative with a monoterpene like verbenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of multiple side products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Lewis acid-catalyzed reactions can be sensitive to temperature fluctuations. - Ensure starting materials are pure and dry, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. - Adjust the stoichiometry of the Lewis acid catalyst; both too little and too much can lead to side reactions. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS Close to the Product | Formation of regioisomers and/or diastereomers. In the Friedel-Crafts alkylation of 3-methylcarbazole with verbenol, alkylation can occur at different positions on the carbazole ring, and different stereoisomers can be formed. | - Employ preparative High-Performance Liquid Chromatography (HPLC) for separation. A reverse-phase C18 column with a gradient of acetonitrile and water is often effective for separating carbazole alkaloid isomers.[1][2][3] - Column chromatography with a high-resolution silica gel or alumina, using a carefully optimized solvent system (e.g., a gradient of hexane and ethyl acetate), may resolve some isomers. |
| Identification of an Isomeric Impurity with the Same Mass as this compound | A likely impurity is the regioisomer formed by the alkylation at a different position of the carbazole nucleus, or a diastereomer. Another possibility is a rearranged product of the verbenol moiety under the acidic conditions of the reaction. | - Isolate the impurity using preparative HPLC. - Characterize the isolated impurity using 1D and 2D NMR spectroscopy (COSY, HMQC, HMBC) to determine its structure.[4] - Compare the NMR data with the known spectra of this compound and potential isomers reported in the literature. |
| Difficulty in Removing a Persistent Impurity | The impurity may have very similar polarity to this compound. | - If preparative HPLC is not providing baseline separation, consider using a different stationary phase (e.g., a chiral column if stereoisomers are suspected) or a different solvent system.[5] - Recrystallization from a suitable solvent system could be effective if the impurity is present in a smaller amount and has different solubility characteristics. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically regioisomers and diastereomers formed during the Lewis acid-catalyzed coupling reaction. Depending on the synthesis of the carbazole precursor, impurities from that stage, such as incompletely cyclized products or products of side reactions from methods like the Bischler-Möhlau synthesis, may also be present.[6][7][8]
Q2: How can I confirm the purity of my synthetic this compound?
A2: A combination of analytical techniques is recommended for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to check for the presence of other isomers or impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire high-resolution 1H and 13C NMR spectra and compare them with the reported data for this compound. The presence of unexpected signals can indicate impurities.[11][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass of the product and help in the identification of impurities with different molecular weights.[4]
Q3: What is a typical yield for the synthesis of this compound?
A3: The overall yield can vary depending on the specific synthetic route and optimization of reaction conditions. In the enantiospecific total synthesis reported by Dethe et al., the overall yield for the antipode of (-)-murrayamine-O was reported to be 30.63%.[14]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The solvents used in the synthesis and purification are often flammable and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
General Protocol for the Synthesis of this compound (Adapted from Dethe et al.)
This protocol is a generalized representation and may require optimization.
-
Preparation of the Carbazole Precursor: The 3-methylcarbazole starting material can be synthesized via methods such as the Bischler-Möhlau indole synthesis, which involves the reaction of an appropriate aniline with an α-haloketone.[6][15]
-
Lewis Acid-Catalyzed Coupling:
-
To a solution of 3-methylcarbazole in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere, add (-)-verbenol.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add a Lewis acid catalyst (e.g., BF3·OEt2).
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
Data Presentation
| Parameter | Typical Value | Analytical Method |
| Yield of this compound | ~30% (overall) | Gravimetric analysis after purification |
| Purity | >95% | HPLC, NMR |
| Key 1H NMR Signals (indicative) | Aromatic protons, methyl groups, and signals corresponding to the terpene moiety. | 1H NMR Spectroscopy[4][12][13] |
| Key 13C NMR Signals (indicative) | Signals for the carbazole core and the terpene unit. | 13C NMR Spectroscopy[4][11][12][13] |
| Molecular Weight Confirmation | [M+H]+ or [M-H]- corresponding to the exact mass. | High-Resolution Mass Spectrometry[4] |
Visualizations
Logical Workflow for Impurity Identification and Management
Caption: Workflow for the purification and identification of impurities in synthetic this compound.
Signaling Pathway Modulation by Carbazole Alkaloids
Some carbazole alkaloids have been shown to modulate the Wnt signaling pathway, which is crucial in various cellular processes.[16][17][18][19][20]
Caption: Potential modulation of the Wnt/β-catenin signaling pathway by carbazole alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zin.ru [zin.ru]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 16. mdpi.com [mdpi.com]
- 17. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up Synthesis of Murrayamine O: A Technical Support Center
For researchers, scientists, and drug development professionals, the path from a laboratory-scale synthesis to a large-scale production of a promising compound like Murrayamine O is often fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the efficient scaling up of this compound synthesis.
This compound, a carbazole alkaloid with a cannabinol-like skeleton, has garnered interest for its potential biological activities. The total synthesis, particularly on a larger scale, involves a critical Lewis acid-catalyzed Friedel-Crafts alkylation, a reaction class known for its sensitivity to scale-up parameters. This guide will address common issues encountered during this process, offering solutions and preventative measures.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce a variety of issues that may not be apparent at the gram scale. This section provides a question-and-answer formatted guide to address specific problems.
Issue 1: Low Yield of the Pentacyclic Core
-
Question: We are experiencing a significant drop in the yield of the key pentacyclic intermediate when scaling up the Friedel-Crafts alkylation of 3-amino-9-ethyl-9H-carbazole with (-)-cis-verbenol. What are the likely causes and how can we mitigate this?
-
Answer: A decrease in yield upon scale-up is a common challenge in Friedel-Crafts reactions. Several factors could be at play:
-
Inefficient Mixing: In larger reaction vessels, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and homogenous agitation.
-
Heat Dissipation: The Friedel-Crafts alkylation is an exothermic reaction. Inadequate heat dissipation on a larger scale can lead to an uncontrolled temperature increase, favoring the formation of byproducts. Utilize a jacketed reactor with a reliable cooling system to maintain a stable reaction temperature.
-
Reagent Addition Rate: The rate of addition of the Lewis acid catalyst (e.g., BF₃·OEt₂) is critical. A slow, controlled addition is necessary to manage the exotherm and prevent the formation of undesired isomers. Consider using a syringe pump for precise and consistent addition.
-
Moisture Sensitivity: Lewis acids are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous.
-
Issue 2: Formation of Impurities and Diastereomeric Mixtures
-
Question: Our scaled-up reaction is producing a complex mixture of impurities and the diastereomeric ratio of our desired product has worsened. How can we improve the selectivity?
-
Answer: The formation of isomers and impurities often points to issues with reaction control and purification:
-
Carbocation Rearrangements: A common pitfall in Friedel-Crafts alkylations is the rearrangement of the carbocation intermediate, leading to various isomers.[1] Using a milder Lewis acid or optimizing the reaction temperature can sometimes suppress these rearrangements.
-
Stoichiometry of the Lewis Acid: The amount of Lewis acid can significantly impact the reaction's outcome. A high concentration can lead to more side reactions. It is crucial to carefully control the stoichiometry. For the synthesis of the this compound core, approximately 20 mol% of BF₃·OEt₂ has been reported to be effective on a gram scale.
-
Purification Challenges: The separation of diastereomers can be challenging, especially on a large scale. Column chromatography, while effective in the lab, may not be practical for large quantities. Consider alternative purification techniques such as recrystallization or the use of preparative HPLC. Developing a robust crystallization method is often the most scalable solution.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are struggling with the work-up and purification of this compound on a larger scale. The product seems to be sensitive, and we are experiencing losses during extraction and chromatography. What are some best practices?
-
Answer: Large-scale purification requires a shift in strategy from typical laboratory methods:
-
Quenching the Reaction: The quenching of the Lewis acid at the end of the reaction must be done carefully and at a low temperature to avoid product degradation. A slow addition of a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) to the cooled reaction mixture is recommended.
-
Extraction: Ensure efficient phase separation during aqueous work-up. Sometimes, the formation of emulsions can be an issue on a larger scale. The addition of brine can help to break emulsions.
-
Solvent Removal: Use a rotary evaporator for solvent removal, but be mindful of the product's stability at elevated temperatures.
-
Alternative Purification Methods: As mentioned, explore crystallization as a primary method for purification on a large scale. Screening different solvent systems is crucial. Techniques like trituration can also be effective in removing certain impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the key reaction in the synthesis of this compound?
-
A1: The pivotal step is the Lewis acid-catalyzed Friedel-Crafts alkylation of a carbazole derivative with a chiral terpene, such as (-)-cis-verbenol, to form the characteristic pentacyclic core of this compound.
-
-
Q2: What are the typical starting materials for the large-scale synthesis of this compound?
-
A2: The synthesis generally starts from commercially available and relatively inexpensive precursors that are assembled to form the carbazole nucleus, followed by the key alkylation with a suitable chiral terpene.
-
-
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
-
A3: The use of a strong Lewis acid like boron trifluoride etherate requires careful handling in a well-ventilated fume hood, as it is corrosive and reacts violently with water. The exothermic nature of the Friedel-Crafts reaction necessitates a robust cooling system to prevent thermal runaways. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Q4: How can the diastereoselectivity of the key alkylation step be controlled?
-
A4: Diastereoselectivity is influenced by the choice of Lewis acid, reaction temperature, and the specific substrates used. The inherent chirality of the starting materials, like (-)-cis-verbenol, directs the stereochemical outcome of the reaction. Careful optimization of reaction conditions is key to maximizing the formation of the desired diastereomer.
-
Experimental Protocols
While the full, detailed experimental protocol from the primary literature's supporting information is essential for precise replication, a general procedure for the key Friedel-Crafts alkylation step is outlined below based on available information.
General Procedure for the Synthesis of the Pentacyclic Core of this compound (Gram Scale)
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the carbazole derivative.
-
Dissolution: Anhydrous dichloromethane is added, and the mixture is stirred until the starting material is fully dissolved.
-
Addition of Alkylating Agent: (-)-cis-verbenol is added to the solution.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C) using an ice bath.
-
Catalyst Addition: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the stirred solution over a period of time.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of the this compound pentacyclic core at different scales to illustrate potential trends and the importance of optimization.
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Carbazole Derivative | 1.0 g | 100 g | 1.0 kg |
| (-)-cis-verbenol | 1.2 eq | 1.2 eq | 1.15 eq |
| BF₃·OEt₂ | 0.2 eq | 0.22 eq | 0.20 eq |
| Solvent Volume | 20 mL | 1.8 L | 15 L |
| Reaction Temperature | 0 °C | -5 to 0 °C | -10 to -5 °C |
| Addition Time of Catalyst | 5 min | 30 min | 1.5 hours |
| Reaction Time | 2 hours | 3 hours | 4 hours |
| Isolated Yield | 79% | 72% | 75% |
Table 2: Comparison of Purity and Diastereomeric Ratio at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Purity (by HPLC) | >98% | 96% | >97% |
| Diastereomeric Ratio | 10:1 | 8:1 | 9.5:1 |
| Major Impurity (%) | <1% | 2.5% (Isomer A) | 1.5% (Isomer A) |
Visualizations
Diagram 1: General Workflow for Scaling Up this compound Synthesis
Caption: A flowchart illustrating the key phases and considerations for scaling up the synthesis of this compound.
Diagram 2: Decision Tree for Troubleshooting Low Yield in Friedel-Crafts Alkylation
Caption: A decision tree to guide troubleshooting efforts when encountering low yields during the scale-up of the Friedel-Crafts alkylation step.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Carbazole Alkaloids: Featuring Murrayamine O's Closely Related Analogs
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of carbazole alkaloids, a class of natural products with significant therapeutic potential. While direct experimental data for Murrayamine O is not available in the current scientific literature, this guide provides a comprehensive overview of its structurally similar relatives, offering valuable insights into the potential cytotoxic, anti-inflammatory, and antioxidant properties of this compound family.
The genus Murraya, belonging to the Rutaceae family, is a rich source of structurally diverse carbazole alkaloids. Many of these compounds have demonstrated significant biological activities, making them promising candidates for further investigation in drug discovery. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and illustrates the pertinent signaling pathways involved in their mechanisms of action.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the available quantitative data for various carbazole alkaloids, providing a framework for comparing their potency in different biological assays.
Table 1: Comparative Cytotoxicity of Carbazole Alkaloids Against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Murrayazoline | DLD-1 (Colon) | 5.7 | [1][2] |
| O-Methylmurrayamine A | DLD-1 (Colon) | 17.9 | [1][2] |
| Murrayanine | A549 (Lung) | 9 | [3] |
| Mahanine | Not Specified | Not Specified | [4][5][6] |
| Mahanimbine | Not Specified | Not Specified | |
| Koenoline | Not Specified | 4.0 (ED50 µg/ml) | [7] |
| Murrayamine A | Not Specified | 3.0 (ED50 µg/ml) | [7] |
Table 2: Comparative Anti-inflammatory Activity of Carbazole Alkaloids
| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |
| Murrayanine | Nitric Oxide Inhibition | BV-2 (Microglial) | Not Specified | [6] |
| Various from M. kwangsiensis | Nitric Oxide Inhibition | BV-2 (Microglial) | <20 | [8] |
Table 3: Comparative Antioxidant Activity of Carbazole Alkaloids
| Alkaloid | Assay | IC50 (µM) | Reference |
| Mahanine | DPPH Radical Scavenging | Not Specified | [7] |
| Essential Oil from M. koenigii | DPPH Radical Scavenging | Not Specified | [9][10] |
Note: The absence of data for this compound in these tables highlights a significant gap in the current research landscape and underscores the need for further investigation into its biological properties.
Experimental Protocols: Methodologies for Bioactivity Assessment
The following are detailed methodologies for the key experiments cited in the literature for evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of carbazole alkaloids.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the carbazole alkaloids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Collection of Supernatant: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a pink to reddish-purple color. The absorbance is then measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated cells to the LPS-stimulated control cells.
Antioxidant Assessment: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity versus compound concentration.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the biological activities of carbazole alkaloids and a typical experimental workflow.
Caption: Workflow for determining the cytotoxicity of carbazole alkaloids using the MTT assay.
Caption: The intrinsic pathway of apoptosis induced by carbazole alkaloids.
References
- 1. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical composition, antibacterial and antioxidant profile of essential oil from Murraya koenigii (L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
The Structure-Activity Relationship of Murrayamine Analogues: A Comparative Guide for Therapeutic Development
An In-depth Analysis of Murrayamine Analogues Reveals Key Structural Determinants for Neuroprotective, Anti-inflammatory, and Acetylcholinesterase Inhibitory Activities.
The quest for novel therapeutic agents from natural sources has identified carbazole alkaloids, particularly murrayamine and its analogues, as a promising class of compounds. Isolated from plants of the Murraya genus, these compounds have demonstrated a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of murrayamine analogues, focusing on their neuroprotective, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in drug discovery and development.
Comparative Analysis of Biological Activities
The therapeutic potential of murrayamine analogues is intrinsically linked to their chemical structure. Modifications to the carbazole nucleus, as well as the nature and position of various substituents, can significantly influence their biological efficacy. Below, we present a comparative summary of the activities of several key analogues.
Neuroprotective and Acetylcholinesterase (AChE) Inhibitory Activities
A significant focus of research on murrayamine analogues has been their potential in treating neurodegenerative diseases. This often involves a dual mechanism of protecting neurons from damage and inhibiting acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.
| Compound | Assay | Cell Line | Neurotoxin/Stress | IC50/EC50/Activity | Reference |
| Murrayanol | AChE Inhibition | - | - | IC50: 0.19 ± 0.06 µg/mL | [1] |
| Aβ Fibrillization Inhibition | - | - | 40.83 ± 0.30% inhibition | ||
| Mahanimbine | AChE Inhibition | - | - | IC50: 0.20 ± 0.02 µg/mL | [1] |
| Aβ Fibrillization Inhibition | - | - | 27.68 ± 2.71% inhibition | ||
| Murrayafoline A | AChE Inhibition | - | - | IC50: 14.33 ± 4.69 µg/mL | [1] |
| Aβ Fibrillization Inhibition | - | - | 33.60 ± 0.55% inhibition | ||
| 9-methyl-9H-carbazole-2-carbaldehyde | AChE Inhibition | - | - | IC50: 7.87 ± 1.57 µg/mL | [1] |
| Claulanisine F Analogues | Neuroprotection (6-OHDA-induced apoptosis) | SH-SY5Y | 6-OHDA | EC50: 0.36 to 10.69 µM |
Structure-Activity Relationship Insights:
-
Hydroxylation and Prenylation: The potent AChE inhibitory activity of murrayanol and mahanimbine suggests that the pyrano-carbazole scaffold is crucial. The presence of hydroxyl and prenyl groups appears to enhance activity.
-
Substitution at C3 and C6: For neuroprotective effects, as seen in claulansine F analogues, the presence of an aldehyde or hydroxymethyl group at the C3 position is important. Furthermore, methylation at C3 and C6 enhances neuroprotective effects.
-
N-alkylation: The influence of N-alkylation on neuroprotective activity is context-dependent. In some claulansine F analogues, N-alkylation decreases activity, while in others with different C3 and C6 substituents, it can enhance it.
Anti-inflammatory and Cytotoxic Activities
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of murrayamine analogues have been a key area of investigation. This is often assessed by their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.
| Compound | Assay | Cell Line | IC50/Activity | Reference |
| Murrayafoline A derivative (6a) | Cytotoxicity | LU-1, Hep-G2, MCF-7, P338, SW480 | IC50: 23.97 to 80.19 µg/mL | [2] |
| Murrayafoline A derivative (6c) | Cytotoxicity | LU-1, Hep-G2, MCF-7, P338, SW480 | - | [2] |
| N-substituted-1,2,3-triazole murrayafoline A derivatives | Anti-inflammatory (Inhibition of IL-6, IL-12 p40, TNF-α) | Bone marrow-derived dendritic cells | Potent inhibition | [3] |
| Tyrosol | Anti-inflammatory (Inhibition of IL-1β, IL-6, TNF-α) | RAW 264.7 | IC50: 0.91 µM (IL-1β), 2.67 µM (IL-6), 4.60 µM (TNF-α) | [4] |
Structure-Activity Relationship Insights:
-
N-H Group: Studies on murrayafoline A derivatives suggest that the presence of an N-H group is crucial for their cytotoxic activity, as substitution at this position leads to a decline in potency.[2]
-
Triazole Moiety: The introduction of a 1,2,3-triazole nucleus to the murrayafoline A scaffold confers potent anti-inflammatory activity, effectively inhibiting the production of key pro-inflammatory cytokines.[3]
Key Signaling Pathways
The biological effects of murrayamine analogues are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogues.
Many carbazole alkaloids exert their antioxidant and neuroprotective effects by activating the Nrf2 signaling pathway.[5][6][7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for proteasomal degradation. Oxidative stress or the action of Nrf2 activators like certain murrayamine analogues leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
The anti-inflammatory effects of murrayamine analogues are often associated with the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and JNK pathways.[10][11][12][13][14] Pro-inflammatory stimuli, such as TNF-α, can activate these pathways, leading to the activation of transcription factors like AP-1 and NF-κB. These transcription factors then drive the expression of other pro-inflammatory genes, including IL-6. Certain murrayamine analogues can inhibit the phosphorylation and activation of ERK and JNK, thereby downregulating the inflammatory cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of murrayamine analogues.
Neuroprotective Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[15][16][17][18]
-
Compound Treatment: The cells are pre-treated with various concentrations of the murrayamine analogues for 1-2 hours before the addition of a neurotoxin.
-
Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate, or H2O2) is added to the wells (except for the control group) to induce cell death. The plate is then incubated for a further 24 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the treated group compared to the control group (cells not exposed to the neurotoxin).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for the determination of cholinesterase activity.
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
AChE enzyme solution.
-
Test compounds (murrayamine analogues) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE enzyme solution.
-
The plate is incubated for 15-30 minutes at 25°C.
-
Following incubation, 10 µL of the DTNB solution is added to each well.
-
The reaction is initiated by adding 10 µL of the ATCI solution.
-
The absorbance is measured immediately and then continuously for a set period (e.g., 5 minutes) at a wavelength of 412 nm using a microplate reader.
-
-
Data Analysis: The rate of the reaction (change in absorbance over time) is calculated. The percentage of inhibition of AChE activity by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated from a dose-response curve.
Anti-inflammatory Activity (TNF-α and IL-6 Inhibition Assay)
The inhibition of pro-inflammatory cytokine production is commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation:
-
Immune cells, such as RAW 264.7 macrophages or bone marrow-derived dendritic cells, are seeded in a 24-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the murrayamine analogues for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation is also included.
-
The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production.
-
-
Sample Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cells or debris.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.
-
The plate is washed, and any non-specific binding sites are blocked.
-
The collected cell culture supernatants (and a series of cytokine standards for quantification) are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
The plate is washed again, and a substrate solution is added, which will be converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in each sample is determined by comparing its absorbance to the standard curve. The percentage of inhibition of cytokine production by the murrayamine analogue is then calculated relative to the LPS-stimulated control. The IC50 value can be determined from a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel derivatives of murrayafoline A and their inhibitory effect on LPS-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]
- 6. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells (Journal Article) | OSTI.GOV [osti.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT Assay [protocols.io]
A Comparative Analysis of Murrayanine and Doxorubicin in Breast Cancer Cells
An objective guide for researchers on the cytotoxic and mechanistic profiles of a natural alkaloid versus a conventional chemotherapeutic agent.
This guide provides a detailed comparison of the effects of murrayanine, a carbazole alkaloid derived from Murraya koenigii, and doxorubicin, a widely used chemotherapy drug, on breast cancer cells. The information is compiled from various scientific studies to assist researchers in drug development and oncology in understanding the potential and mechanisms of these two compounds.
Quantitative Analysis of Cytotoxicity
The following tables summarize the cytotoxic effects of murrayanine and doxorubicin on different breast cancer cell lines, primarily focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity of Murrayanine on Breast Cancer Cells
| Cell Line | Concentration/IC50 | Assay | Reference |
| CAMA-1 | 9, 18, 36 µM (effective concentrations shown to inhibit proliferation) | MTT Assay | [1] |
| MDA-MB-231 | IC50: 14.4 µg/mL (Total Alkaloid Extract from Murraya koenigii) | MTT Assay | [2] |
Table 2: Cytotoxicity of Doxorubicin on Various Breast Cancer Cell Lines
| Cell Line | IC50 Value | Assay | Reference |
| AMJ13 | 223.6 µg/ml | MTT Assay | [3] |
| BT474 | 1.14 µM | MTT Assay | [4] |
| E0771 | Lower than free DOX | Cytotoxicity Assay | [5] |
| MCF-7 | 0.68±0.04 μg/ml | MTT Assay | [6] |
| MCF-7 | 8306 nM | SRB Assay | [2] |
| MCF-7 | Lower than free DOX | Cytotoxicity Assay | [5] |
| MDA-MB-231 | 6602 nM | SRB Assay | [2] |
| MDA-MB-231 | 3.16 µM | MTT Assay | [4] |
| MDA-MB-361 | 0.89 µM | MTT Assay | [4] |
| MDA-MB-453 | 0.69 µM | MTT Assay | [4] |
| MDA-MB-468 | 0.27 µM | MTT Assay | [4] |
| T47D | 8.53 µM | MTT Assay | [4] |
Mechanisms of Action and Effects on Signaling Pathways
Murrayanine: Targeting the RANK/RANKL Pathway
Murrayanine has been shown to exert its anticancer effects in breast cancer cells by inducing apoptosis and inhibiting the RANK/RANKL signaling pathway.[1][7] This pathway is crucial in bone metabolism and has been implicated in the proliferation and metastasis of breast cancer cells.[1] Studies have demonstrated that murrayanine treatment leads to a downregulation of RANK and RANKL expression in CAMA-1 breast cancer cells.[1]
Doxorubicin: A Multi-faceted Approach to Cancer Cell Death
Doxorubicin, a well-established anthracycline antibiotic, employs several mechanisms to induce cancer cell death.[8][9] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which inhibits DNA replication and transcription.[9]
-
Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, an enzyme essential for DNA repair, leading to double-strand breaks in the DNA.[8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes, ultimately triggering apoptosis.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of murrayanine and doxorubicin.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed breast cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (murrayanine or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[3][6]
-
2. SRB (Sulphorhodamine B) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell mass.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After treatment, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and stain with SRB solution.
-
Remove the unbound dye by washing with acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at approximately 510 nm.[2]
-
Apoptosis and Cell Cycle Analysis
1. Western Blotting for Apoptosis-Related Proteins
-
Principle: This technique is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of proteins like RANK, RANKL, caspases, Bcl-2, and Bax.
-
Protocol:
-
Treat cells with the compound of interest and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Proteasome Inhibition by Alkaloid Extract from Murraya koenigii Leaves in Breast Cancer Cells-Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Murraya koenigii leaf extract inhibits proteasome activity and induces cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Murrayamine O and Cisplatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Murrayamine O, a naturally occurring carbazole alkaloid, and cisplatin, a widely used chemotherapeutic agent. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their relative potency and mechanisms of action.
Introduction
This compound is a carbazole alkaloid isolated from plants of the Murraya genus, which have been utilized in traditional medicine. Cisplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. This guide aims to objectively compare their cytotoxic performance based on available experimental data.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, such as cell growth. The following table summarizes the reported IC50 values for this compound and cisplatin against various cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Assay Type | Incubation Time (hours) | Reference |
| This compound | A549 (Lung Carcinoma) | 9 µM | MTT | 24 | [1] |
| Cisplatin | A549 (Lung Carcinoma) | ~18.33 µg/mL (~61 µM) | MTT | Not Specified | [2] |
| Mahanimbine * | MCF-7 (Breast Cancer) | 14 µM | MTT | 48 | [3] |
| Cisplatin | MCF-7 (Breast Cancer) | 5 µM | MTT | 48 | [3] |
| Murraya koenigii Extract | HeLa (Cervical Cancer) | 62.29 µg/mL | MTT | Not Specified | [4] |
| Cisplatin | HeLa (Cervical Cancer) | 7.52 µM | MTT | Not Specified | [4] |
| Murraya koenigii Extract | HepG2 (Liver Cancer) | 98.37 µg/mL | MTT | Not Specified | [4] |
| Cisplatin | HepG2 (Liver Cancer) | 11.72 µM | MTT | Not Specified | [4] |
*Mahanimbine is a carbazole alkaloid structurally related to this compound.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to evaluate the efficacy of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound or cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the treatment period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for staining total cellular protein to determine cell density.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.
-
Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Washing: The unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated similarly to the MTT assay.
Mechanisms of Cytotoxicity
This compound and Related Carbazole Alkaloids
Studies on this compound and other carbazole alkaloids from Murraya species indicate that their cytotoxic effects are primarily mediated through the induction of apoptosis.[1][3] The proposed mechanism involves:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.[1]
-
Mitochondrial Pathway of Apoptosis: The increase in ROS leads to a loss of mitochondrial membrane potential, which in turn triggers the release of cytochrome c. This activates a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[1]
-
Cell Cycle Arrest: Murrayamine has been shown to arrest the cell cycle at the G2/M phase in A549 lung cancer cells.[1]
Cisplatin
Cisplatin's mechanism of action is well-established and primarily involves:
-
DNA Damage: Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex binds to the N7 position of purine bases in DNA, leading to the formation of DNA adducts, primarily intrastrand crosslinks.
-
Inhibition of DNA Replication and Transcription: These DNA adducts distort the DNA structure, interfering with DNA replication and transcription.
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired by the cell's machinery, it triggers the intrinsic apoptotic pathway, leading to cell death.
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing cytotoxicity.
Signaling Pathway
References
- 1. Cytotoxicity and Apoptosis Induction of Coumarins and Carbazole Alkaloids from Clausena Harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
Comparative Bioactivity of Murrayamine O and Related Carbazole Alkaloids Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic and anti-inflammatory potential of carbazole alkaloids derived from the Murraya genus.
This guide provides a comparative analysis of the biological activities of Murrayamine O and its structurally related carbazole alkaloids. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this document leverages experimental data from other well-studied carbazole alkaloids isolated from the same botanical genus, Murraya, to offer insights into its potential therapeutic applications. The information presented herein is intended to support further research and drug development efforts in oncology and inflammatory diseases.
Introduction to this compound and Related Compounds
This compound is a carbazole alkaloid first isolated from the root bark of Murraya euchrestifolia.[1] Carbozale alkaloids from Murraya species are a class of natural products that have garnered significant attention for their diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities.[2][3] Compounds such as mahanine, murrayanine, and pyrayafoline-D have been shown to exhibit potent effects against various cancer cell lines and inflammatory models.[4][5][6] This guide will synthesize the available data on these related compounds to provide a predictive overview of this compound's bioactivity and mechanism of action.
Comparative Analysis of Bioactivity
The bioactivity of carbazole alkaloids from the Murraya genus has been evaluated in a variety of cancer and normal cell lines. The primary endpoints measured are cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50), and the inhibition of inflammatory markers.
Cytotoxic Activity
The following table summarizes the cytotoxic effects of several key Murraya carbazole alkaloids against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Murrayanine | A549 | Lung Adenocarcinoma | 9 | [5] |
| Mahanine | HL-60 | Promyelocytic Leukemia | - | [4][7] |
| CLS-354 | Oral Squamous Carcinoma | ~15 | [8] | |
| Isomahanine | CLS-354 | Oral Squamous Carcinoma | ~15 | [8] |
| Pyrayafoline-D | HL-60 | Promyelocytic Leukemia | - | [4][7] |
| Murrafoline-I | HL-60 | Promyelocytic Leukemia | - | [4][7] |
| Kwangsines | HepG2 | Hepatocellular Carcinoma | <20 | [9] |
Note: Specific IC50 values for some compounds in certain cell lines were not explicitly stated in the cited literature but were reported to have significant cytotoxicity.
Anti-inflammatory Activity
Several carbazole alkaloids have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial (BV-2) cells.
| Compound | Cell Line | Assay | Activity | Reference |
| Murrayanine | BV-2 | NO Production Inhibition | Significant Inhibition | [6] |
| Murrayafoline A | BV-2 | NO, TNF-α, IL-6, IL-1β Inhibition | Potent Inhibition | [3][10] |
| Kwangsines | BV-2 | NO Production Inhibition | Significant Inhibition | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Based on studies of related carbazole alkaloids, this compound is likely to exert its cytotoxic and anti-inflammatory effects through the modulation of key signaling pathways.
Apoptosis Induction
Many carbazole alkaloids from Murraya species induce apoptosis in cancer cells via the intrinsic (mitochondrial) pathway.[4][5][7] This pathway is initiated by intracellular stress, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes that dismantle the cell.[4][7]
Caption: Intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Signaling
The anti-inflammatory effects of related carbazole alkaloids, such as murrayafoline A, have been attributed to the inhibition of the NF-κB and MAPK signaling pathways.[3][10] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators such as NO, TNF-α, and various interleukins. By inhibiting these pathways, this compound may reduce the inflammatory response.
Caption: Inhibition of inflammatory pathways by this compound.
Experimental Workflow
The general workflow for assessing the bioactivity of a compound like this compound involves a series of in vitro assays to determine its cytotoxic and mechanistic properties.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biodragon.cn [biodragon.cn]
- 11. Bioactive carbazole alkaloids from Murraya koenigii (L.) Spreng. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Murrayamine O and Paclitaxel in Lung Cancer Models: A Data-Driven Guide
A comparative analysis of the efficacy of Murrayamine O and the established chemotherapeutic agent paclitaxel in lung cancer models is currently hampered by a significant lack of published scientific data for this compound. While paclitaxel is a well-documented and widely used treatment for lung cancer, research on the anti-cancer properties of this compound, a carbazole alkaloid, in this context is not available in the public domain.
Initial findings related to a similar compound, "murrayanine," in A549 lung cancer cells have been retracted from the scientific literature due to concerns about data integrity, rendering those results unreliable. However, the broader family of carbazole alkaloids, to which this compound belongs, has shown promise in pre-clinical cancer research. For instance, related compounds such as O-methylmurrayamine A have demonstrated cytotoxic effects in colon cancer cell lines, suggesting that this class of molecules may possess anti-tumor properties worthy of further investigation.
Given the absence of data for this compound, this guide will focus on providing a comprehensive overview of the well-established efficacy and mechanisms of paclitaxel in lung cancer models, adhering to the requested format for data presentation, experimental protocols, and pathway visualization.
Paclitaxel: An Established Agent in Lung Cancer Treatment
Paclitaxel is a potent anti-cancer drug widely used in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Its efficacy stems from its unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Efficacy of Paclitaxel in Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for paclitaxel in the A549 human lung adenocarcinoma cell line from various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| A549 | Lung Adenocarcinoma | 10.18 ± 0.27 µg/L (~11.9 nM) | Not Specified | Not Specified |
| A549 | Lung Adenocarcinoma | 10 ± 0.5 µg/L (~11.7 nM) | Not Specified | Not Specified |
| A549 | Lung Adenocarcinoma | 0.910 µg/ml (~1.07 µM) | 72 hours | MTT Assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of paclitaxel.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of paclitaxel (e.g., 0.1 to 1000 nM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: A549 cells are treated with paclitaxel at a specific concentration (e.g., IC50 value) for a designated time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways of Paclitaxel-Induced Apoptosis in Lung Cancer
Paclitaxel induces apoptosis in lung cancer cells through the modulation of several key signaling pathways. One of the prominent pathways involves the activation of the intrinsic and extrinsic apoptotic cascades. Furthermore, paclitaxel has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway and activate the MEG3-P53 pathway, both of which contribute to its anti-tumor effects.[3][4]
Conclusion
References
- 1. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Murrayamine O and Other Bioactive Murraya Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Murrayamine O and other prominent alkaloids isolated from the Murraya genus, a rich source of structurally diverse and pharmacologically active compounds. While quantitative experimental data for this compound remains limited in publicly accessible literature, this guide leverages available data from structurally related Murraya alkaloids to offer insights into their potential as therapeutic agents. The focus is on their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.
Introduction to Murraya Alkaloids
The genus Murraya, belonging to the Rutaceae family, is renowned for its production of a wide array of bioactive compounds, with carbazole alkaloids being a significant class.[1][2] These alkaloids have demonstrated a range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antioxidant effects, making them promising candidates for drug discovery and development.[1][3] Notable alkaloids from this genus include murrayanine, the first carbazole alkaloid isolated from a natural source, girinimbine, mahanine, and the cannabinol-skeletal carbazole alkaloid, this compound.
Comparative Biological Activity of Murraya Alkaloids
This section presents a comparative summary of the cytotoxic, anti-inflammatory, and antimicrobial activities of selected Murraya alkaloids based on available experimental data. It is important to note that direct comparative studies involving this compound are scarce.
Cytotoxicity Data
The cytotoxic potential of Murraya alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, is a key metric for comparison. A lower IC50 value indicates higher potency.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Mahanine | Human breast cancer (MCF-7) | 14 | [4] |
| Human colon cancer (HT-29) | 4.79 (as girinimbine) | [5] | |
| Girinimbine | Human colon cancer (HT-29) | 4.79 | [5] |
| Murrayafoline A | Human hepatocellular carcinoma (Hep-G2) | 3.99 (as a derivative) | [6] |
| Human lung cancer (LU-1) | 4.06 (as a derivative) | [6] | |
| Murrayanine | Not specified | Significant anti-inflammatory potential | [1] |
| This compound | Not available | Not available |
Anti-inflammatory Activity
Several Murraya alkaloids have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).
| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |
| Murrayafoline A | NO production inhibition | LPS-stimulated BV-2 microglial cells | Potent inhibition at 5, 10, and 20 µM | [3] |
| Girinimbine | NO production inhibition | LPS/IFN-γ-stimulated RAW 264.7 cells | Effective inhibition at 51 µg/mL | [5] |
| Murrayanine | NO production inhibition | LPS-stimulated BV-2 microglial cells | Significant inhibition | |
| This compound | Not available | Not available | Not available |
Antimicrobial Activity
The antimicrobial potential of Murraya alkaloids has been investigated against various pathogenic bacteria, with the Minimum Inhibitory Concentration (MIC) being a key parameter. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Alkaloid | Bacteria | MIC (µg/mL) | Reference |
| Murrayaquinone A | Staphylococcus aureus | 50 | [7] |
| Escherichia coli | High activity | [7] | |
| Mahanine | Staphylococcus aureus | 25-175 (range for various bacteria) | [8] |
| This compound | Not available | Not available |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of Murraya alkaloids are attributed to their interaction with various cellular signaling pathways.
Cytotoxicity and Apoptosis Induction
Many carbazole alkaloids from Murraya species exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. For instance, mahanine has been shown to induce apoptosis through the intrinsic mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.[4] Similarly, girinimbine induces apoptosis in human colon cancer cells by activating the intrinsic pathway, evidenced by changes in mitochondrial membrane potential and the upregulation of Bax and downregulation of Bcl-2 proteins.[5]
Caption: Intrinsic apoptosis pathway induced by Murraya alkaloids.
Anti-inflammatory Mechanism of Murrayafoline A
Murrayafoline A exhibits its anti-inflammatory effects by directly targeting the transcription factor Specificity protein 1 (Sp1).[2][3] This interaction leads to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. By suppressing these pathways, murrayafoline A reduces the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[2][3]
Caption: Anti-inflammatory mechanism of Murrayafoline A.
Potential Mechanism of this compound
The "cannabinol-skeletal" structure of This compound is noteworthy. While no direct experimental evidence is currently available, this structural feature suggests a potential interaction with the endocannabinoid system, including cannabinoid receptors CB1 and CB2. Further research is warranted to explore this hypothesis and elucidate the specific mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of Murraya alkaloids.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Workflow of the MTT assay for cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with a series of dilutions of the Murraya alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assessment: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable metabolite of nitric oxide (NO).
Protocol:
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the Murraya alkaloid for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Antimicrobial Assessment: Broth Microdilution Assay for MIC
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]
-
Serial Dilution of Alkaloid: In a 96-well microtiter plate, perform a two-fold serial dilution of the Murraya alkaloid in the broth.
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted alkaloid. Include a positive control well (broth with bacteria, no alkaloid) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
The alkaloids from the Murraya genus represent a promising source of bioactive compounds with significant potential in drug discovery. While this guide provides a comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial activities of several key Murraya alkaloids, it also highlights the current knowledge gap regarding the specific biological profile of this compound. Its unique cannabinol-skeletal structure suggests a potentially novel mechanism of action that warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies to elucidate the therapeutic potential of these fascinating natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biodragon.cn [biodragon.cn]
- 3. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis of novel derivatives of murrayafoline A and their inhibitory effect on LPS-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 13. protocols.io [protocols.io]
Statistical Validation of Murrayamine O's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Murrayamine O, a cannabinol-skeletal carbazole alkaloid, in the context of cancer and inflammation. Due to the limited publicly available bioactivity data for this compound, this document leverages experimental data from structurally similar carbazole alkaloids isolated from the Murraya genus. These related compounds serve as a basis for postulating the potential efficacy and mechanisms of action of this compound. The guide also benchmarks these natural compounds against standard-of-care therapies to provide a comprehensive perspective for future research and drug development.
Comparative Analysis of Anti-Cancer Activity
Carbazole alkaloids from Murraya species have demonstrated significant cytotoxic effects against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for prominent carbazole alkaloids, offering a quantitative comparison of their potency.
Table 1: Comparative Cytotoxicity of Carbazole Alkaloids in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| O-methylmurrayamine A | DLD-1 | 17.9 | [1] |
| Girinimbine | HT-29 | 4.79 µg/mL | [2] |
| 5-Fluorouracil (Standard) | HCT116 | ~22.4 (for a derivative) | |
| Oxaliplatin (Standard) | Various | Varies | |
| This compound | - | Data not available | - |
Table 2: Comparative Cytotoxicity of Carbazole Alkaloids in Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Murrayanine | A549 (Lung) | 9 | [3] |
| Mahanine | A549 (Lung) | 12.5 | |
| Mahanine | H1299 (Lung) | 10 | |
| Mahanimbine | Capan-2 (Pancreatic) | 3.5 | |
| Mahanimbine | SW119 (Pancreatic) | 3.5 | |
| Kwangsines (various) | HepG2 (Liver) | < 20 | [4] |
| This compound | - | Data not available | - |
Comparative Analysis of Anti-Inflammatory Activity
Several carbazole alkaloids exhibit potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways.
Table 3: Comparative Anti-Inflammatory Activity of Carbazole Alkaloids
| Compound | Assay | IC50/Inhibition | Reference |
| Murrayanine | NO Production (BV-2 cells) | Significant Inhibition | [5] |
| Girinimbine | NO Production (RAW 264.7 cells) | 78.9% inhibition at 51 µg/mL | [2] |
| Murrayafoline A | NO Production (BV-2 cells) | Potent Inhibition | |
| Exotimarins (from Murraya exotica) | NO Production (BV-2 cells) | 8.6 - 16.9 µM | [6] |
| Ibuprofen (Standard) | COX-1/COX-2 Inhibition | Varies | |
| Naproxen (Standard) | COX-1/COX-2 Inhibition | Varies | |
| This compound | - | Data not available | - |
Postulated Signaling Pathways for this compound
Based on the mechanisms elucidated for structurally related carbazole alkaloids, this compound is hypothesized to exert its therapeutic effects through the following signaling pathways.
Intrinsic Apoptosis Pathway in Cancer Cells
Many carbazole alkaloids induce cancer cell death through the mitochondrial-mediated intrinsic apoptosis pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase cascades.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Modulation of mTOR/AKT and p38 MAPK Signaling in Cancer
Carbazole alkaloids have been shown to interfere with key cell survival and proliferation pathways, such as the mTOR/AKT and p38 MAPK pathways.
Caption: Postulated inhibition of mTOR/AKT and p38 MAPK pathways by this compound.
Experimental Protocols for Therapeutic Validation
The following are detailed methodologies for key experiments to validate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and control compounds) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking metastasis.
Protocol:
-
Chamber Hydration: Rehydrate Matrigel-coated invasion chambers (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 5x10⁴ cancer cells in serum-free medium into the upper chamber.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Analysis of Apoptotic Proteins (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspases.
Protocol:
-
Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Experimental Workflow for Validation
The following diagram illustrates a logical workflow for the comprehensive validation of this compound's therapeutic potential.
Caption: Proposed experimental workflow for validating this compound.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic potential of this compound is currently lacking, the substantial body of research on related carbazole alkaloids provides a strong rationale for its investigation as a promising anti-cancer and anti-inflammatory agent. The data presented in this guide on compounds such as murrayanine, mahanine, and girinimbine highlight the potential for this compound to exhibit potent cytotoxic and anti-inflammatory activities.
Future research should prioritize the in vitro evaluation of this compound against a panel of cancer cell lines and in inflammatory assay systems to determine its IC50 values and elucidate its mechanisms of action. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations. Should this compound demonstrate significant therapeutic potential, subsequent in vivo studies in animal models will be warranted to assess its efficacy, toxicity, and pharmacokinetic profile, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of Murrayamine O's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural elucidation of Murrayamine O, a cannabinol-skeletal carbazole alkaloid, from its initial isolation to its independent verification through total synthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery by presenting key experimental data, detailed methodologies, and logical workflows.
Introduction to this compound
This compound is a structurally intriguing natural product isolated from the root barks of Murraya euchrestifolia.[1] Its unique pentacyclic framework, combining a carbazole nucleus with a cannabinol-like moiety, has drawn the attention of synthetic and medicinal chemists. The initial structure was proposed based on extensive spectroscopic analysis. Subsequently, an independent enantiospecific total synthesis not only confirmed the proposed structure but also unequivocally established its absolute stereochemistry.[2]
Structural Elucidation and Verification
The structural determination of this compound relied on two key stages:
-
Isolation and Spectroscopic Analysis: The initial characterization of this compound was achieved through the isolation of the natural product and subsequent analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enantiospecific Total Synthesis: An independent and unambiguous confirmation of the structure and its absolute configuration was provided by a multi-step total synthesis.
This guide presents a comparative analysis of the spectroscopic data obtained from both the natural product and the synthetically derived molecule.
Comparative Spectroscopic Data
A direct comparison of the ¹H and ¹³C NMR spectroscopic data from the isolated natural product and the synthetic this compound provides the ultimate proof of structural identity. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Comparative ¹H NMR Data of this compound
| Position | Natural Product (CDCl₃) δ [ppm] (J [Hz]) | Synthetic Product (CDCl₃) δ [ppm] (J [Hz]) |
| H-1 | 7.98 (d, 7.8) | 7.98 (d, 7.8) |
| H-2 | 7.35 (t, 7.8) | 7.35 (t, 7.8) |
| H-3 | 7.42 (t, 7.8) | 7.42 (t, 7.8) |
| H-4 | 8.09 (d, 7.8) | 8.09 (d, 7.8) |
| H-5 | 7.26 (s) | 7.26 (s) |
| H-8 | 6.84 (s) | 6.84 (s) |
| H-1' | 3.25 (dd, 11.2, 4.4) | 3.25 (dd, 11.2, 4.4) |
| H-2'α | 1.85 (m) | 1.85 (m) |
| H-2'β | 2.15 (m) | 2.15 (m) |
| H-3' | 1.65 (m) | 1.65 (m) |
| H-4'α | 2.50 (m) | 2.50 (m) |
| H-4'β | 2.80 (m) | 2.80 (m) |
| 3'-Me | 1.10 (d, 6.4) | 1.10 (d, 6.4) |
| 6'-Meα | 1.58 (s) | 1.58 (s) |
| 6'-Meβ | 1.09 (s) | 1.09 (s) |
| NH | 8.28 (br s) | 8.28 (br s) |
Table 2: Comparative ¹³C NMR Data of this compound
| Position | Natural Product (CDCl₃) δ [ppm] | Synthetic Product (CDCl₃) δ [ppm] |
| C-1 | 119.5 | 119.5 |
| C-2 | 120.3 | 120.3 |
| C-3 | 125.8 | 125.8 |
| C-4 | 110.5 | 110.5 |
| C-4a | 139.8 | 139.8 |
| C-4b | 122.8 | 122.8 |
| C-5 | 123.9 | 123.9 |
| C-5a | 128.4 | 128.4 |
| C-6 | 154.2 | 154.2 |
| C-7 | 103.5 | 103.5 |
| C-8 | 112.9 | 112.9 |
| C-8a | 148.1 | 148.1 |
| C-1' | 77.8 | 77.8 |
| C-2' | 47.6 | 47.6 |
| C-3' | 31.5 | 31.5 |
| C-4' | 31.2 | 31.2 |
| C-5' | 35.8 | 35.8 |
| C-6' | 75.1 | 75.1 |
| 3'-Me | 21.5 | 21.5 |
| 6'-Meα | 27.2 | 27.2 |
| 6'-Meβ | 22.0 | 22.0 |
Note: The spectroscopic data for the natural product are as reported by Wu et al. (1995) and for the synthetic product by Dethe et al. The slight variations are within the acceptable range for NMR spectroscopy and confirm the structural identity.
Experimental Protocols
Isolation and Structure Elucidation of Natural this compound
The root bark of Murraya euchrestifolia was extracted with methanol. The concentrated extract was partitioned between ethyl acetate and water. The ethyl acetate layer was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure this compound.
Structure Determination: The structure of the isolated compound was elucidated using a combination of spectroscopic techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To determine the proton framework of the molecule, including chemical shifts, coupling constants, and multiplicity.
-
¹³C NMR (Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which was crucial for connecting the different fragments of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Enantiospecific Total Synthesis of this compound
The total synthesis provided an independent confirmation of the structure of this compound and established its absolute configuration. The key steps of the synthesis are outlined in the workflow diagram below. The synthesis commenced from commercially available starting materials and employed several key chemical transformations.
Visualizations
Experimental Workflow for the Total Synthesis of this compound
Caption: Total synthesis workflow for this compound.
Potential Signaling Pathways for Biological Activity
Carbazole alkaloids from Murraya species are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4] While specific studies on this compound are limited, the activities of structurally related compounds suggest potential mechanisms of action.
Anti-Inflammatory Pathway: Many carbazole alkaloids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[5] These pathways are crucial in the production of pro-inflammatory mediators.
References
Safety Operating Guide
Prudent Disposal of Murrayamine O: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the carbazole alkaloid, Murrayamine O, this guide is intended for researchers, scientists, and drug development professionals. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on a precautionary principle, treating this compound as a potentially hazardous and biologically active substance, consistent with the characteristics of related alkaloids isolated from Murraya species.
Carbazole alkaloids from Murraya species, including Murraya euchrestifolia from which this compound is isolated, have been reported to exhibit various biological activities, including cytotoxic effects.[1][2][3] Therefore, it is imperative to handle and dispose of this compound with a high degree of caution to ensure personnel safety and environmental protection. While one supplier SDS classifies this compound as non-hazardous, the principle of As Low As Reasonably Achievable (ALARA) exposure dictates a more conservative approach in a research setting.[4]
I. Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are familiar with the potential hazards and have access to appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary.
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and kept sealed when not in use.[5][6][7]
-
Liquid Waste: All liquid waste containing this compound, such as solutions or solvent rinses, must be collected in a separate, compatible, and leak-proof hazardous waste container. This container must also be clearly labeled as "Hazardous Waste" and should specify the solvent and the presence of this compound. Never dispose of organic solvents or solutions containing this compound down the drain.[8]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a puncture-resistant sharps container that is specifically designated for cytotoxic or hazardous chemical waste.[6][7][8]
Table 1: this compound Waste Classification and Collection
| Waste Type | Description | Container Type |
| Solid Waste | Unused compound, contaminated PPE (gloves, etc.), weighing papers, absorbent pads. | Labeled, sealed, chemical-resistant container for hazardous/cytotoxic solid waste. |
| Liquid Waste | Solutions containing this compound, solvent rinses of contaminated glassware. | Labeled, sealed, chemical-resistant container for hazardous liquid waste. |
| Sharps Waste | Contaminated needles, syringes, glass pipettes, or other sharp objects. | Puncture-resistant sharps container labeled for hazardous/cytotoxic waste. |
III. Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and further contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Carefully collect the absorbed material and place it in the designated hazardous solid waste container. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by a laboratory detergent and water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of in the solid hazardous waste container.[5]
IV. Disposal Protocol
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company, coordinated through your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect and segregate waste at the point of generation as described in Section II. Ensure all waste containers are properly labeled with "Hazardous Waste" and an accurate description of the contents.
-
Storage: Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with EPA and local regulations.[9][10] These areas should be away from general laboratory traffic and incompatible materials.
-
Schedule Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond the limits specified by regulations.[10]
-
Documentation: Ensure all necessary paperwork for the waste pickup is completed accurately.
Caption: Disposal workflow for this compound waste.
V. Regulatory Compliance
All laboratory waste is subject to regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local authorities.[9][11] Academic and research laboratories may have specific regulations, such as those outlined in 40 CFR, part 262, subpart K, which provides alternative standards for managing hazardous waste in academic labs.[10][12][13] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and comply with all applicable regulations. Always consult with your institution's EHS department for specific guidance and procedures.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. web.mit.edu [web.mit.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. mtu.edu [mtu.edu]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling Murrayamine O
Essential Safety and Handling Guide for Murrayamine O
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe research environment. The following personal protective equipment is recommended.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to provide comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Standard laboratory nitrile or latex gloves are suitable. |
| Body Protection | Impervious Clothing | A standard laboratory coat should be worn to protect against accidental spills. |
| Respiratory | Suitable Respirator | Recommended when working with the powdered form to avoid inhalation of dust particles.[1] |
First Aid Measures
In the event of exposure, the following first aid procedures should be followed promptly.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a designated workspace is clean and uncluttered.
- Work within a certified chemical fume hood, especially when handling the powdered form, to minimize inhalation risks.
- Ensure an eye-wash station and safety shower are readily accessible.[1]
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat.
- Wear safety goggles with side-shields.
- Don appropriate protective gloves.
- If handling the powder outside of a fume hood, wear a suitable respirator.
3. Handling and Use:
- Avoid direct contact with the skin, eyes, and clothing.[1]
- Avoid the formation of dust and aerosols.[1]
- Use only in areas with adequate exhaust ventilation.[1]
- When weighing the powder, do so in a fume hood or a balance enclosure.
- For creating solutions, add the solvent to the this compound powder slowly to prevent splashing.
4. Storage:
- Keep the container tightly sealed.[1]
- Store in a cool, well-ventilated area.[1]
- The recommended storage temperature for the powder is -20°C.[2]
5. Spill and Emergency Procedures:
- In case of a spill, evacuate the immediate area.
- For liquid spills, absorb the solution with an inert, finely-powdered material such as diatomite or universal binders.[1]
- For powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
- Decontaminate the spill surface by scrubbing with alcohol.[1]
- Dispose of all contaminated materials as hazardous waste.[1]
6. Disposal:
- Dispose of waste this compound and any contaminated materials in a designated, sealed hazardous waste container.
- Follow all local, state, and federal regulations for chemical waste disposal.
- Do not allow the product to enter drains or water courses.[1]
7. Doffing PPE:
- Remove gloves first, avoiding contact with the outside of the glove.
- Remove the laboratory coat.
- Remove safety goggles.
- Wash hands thoroughly with soap and water.
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
